MHY-1685
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-7-3-1-6(2-4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJQSBHVKAHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27406-31-1 | |
| Record name | 5-(4-HYDROXY-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MHY-1685: A Novel mTOR Inhibitor for the Rejuvenation of Cardiac Stem Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence poses a significant challenge in regenerative medicine, diminishing the therapeutic potential of adult stem cells. In the context of cardiac repair, the replicative senescence of human cardiac stem cells (hCSCs) limits their ability to proliferate and differentiate, hindering their effectiveness in cell-based therapies. This technical guide delves into the mechanism of action of MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor, in rejuvenating senescent hCSCs. By modulating autophagy, this compound enhances the viability, proliferation, and differentiation capacity of these cells, ultimately improving cardiac function in preclinical models of myocardial infarction. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this promising area.
Core Mechanism of Action: mTOR Inhibition and Autophagy Modulation
This compound exerts its rejuvenating effects on senescent human cardiac stem cells (hCSCs) by directly targeting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] As a potent mTOR inhibitor, this compound's primary mechanism involves the dose-dependent suppression of mTOR activity.[1] This inhibition triggers a cascade of downstream events, most notably the activation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1]
In senescent hCSCs, the mTOR pathway is often hyperactive, leading to the suppression of autophagy. This impairment in cellular housekeeping contributes to the accumulation of cellular damage, oxidative stress, and the expression of senescence-associated markers. By inhibiting mTOR, this compound effectively releases the brakes on autophagy. The subsequent upregulation of autophagic flux allows the cells to clear accumulated cellular debris, thereby restoring cellular homeostasis and reversing the senescent phenotype. This rejuvenation is characterized by enhanced cellular proliferation, improved viability under oxidative stress, and a restored potential for differentiation into vascular lineages.
Quantitative Data Summary
The effects of this compound on human cardiac stem cells have been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Effects of this compound on Human Cardiac Stem Cells
| Parameter | Control (Senescent hCSCs) | This compound-primed hCSCs | Fold Change/Percentage Improvement | Reference |
| Cell Viability (under oxidative stress) | Lower | Higher | Data not specified | |
| Proliferation Potential | Lower | Enhanced | Data not specified | |
| Expression of Stemness-related Markers | Lower | Enhanced | Data not specified | |
| Differentiation into Vascular Lineages | Lower | Enhanced | Data not specified | |
| mTOR Signaling | Active | Inhibited (dose-dependent) | Data not specified | |
| Autophagy | Suppressed | Activated | Data not specified |
Table 2: In Vivo Effects of Transplanted this compound-primed hCSCs in a Myocardial Infarction Model
| Parameter | Control (Unprimed Senescent hCSCs) | This compound-primed hCSCs | Improvement | Reference |
| Cardiac Function (4 weeks post-MI) | Lower | Improved | Significant improvement | |
| Cardiac Fibrosis | Higher | Significantly Lower | Reduction in fibrotic tissue | |
| Capillary Density | Lower | Higher | Increased neovascularization | |
| hCSC Survival Duration | Shorter | Longer | Enhanced cell engraftment | |
| Differentiation into Endothelial Cells | Lower | Higher | Increased in vivo differentiation |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on human cardiac stem cells.
Human Cardiac Stem Cell (hCSC) Culture and Senescence Induction
-
Cell Source: Human cardiac stem cells are isolated from heart tissue samples.
-
Culture Medium: Cells are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), basic fibroblast growth factor (bFGF), epidermal growth factor (EGF), and leukemia inhibitory factor (LIF).
-
Senescence Induction: Replicative senescence is induced by repeated subculturing of the hCSCs. Cellular senescence is confirmed by senescence-associated β-galactosidase (SA-β-gal) staining.
This compound Priming of hCSCs
-
Treatment: Senescent hCSCs are treated with this compound at various concentrations in culture medium. A dose-response study is performed to determine the optimal concentration.
-
Duration: The priming period is a long-term exposure to this compound.
-
Control: A vehicle control (e.g., DMSO) is used for the unprimed senescent hCSC group.
Western Blot Analysis for mTOR and Autophagy Markers
-
Protein Extraction: Total protein is extracted from both this compound-primed and unprimed hCSCs.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against mTOR, phospho-mTOR, and key autophagy markers (e.g., LC3-I/II, Beclin-1, p62).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
In Vivo Myocardial Infarction (MI) Model and hCSC Transplantation
-
Animal Model: Myocardial infarction is induced in immunocompromised rats or mice via ligation of the left anterior descending (LAD) coronary artery.
-
Cell Transplantation: A suspension of this compound-primed or unprimed senescent hCSCs is injected into the border zone of the infarcted myocardium.
-
Functional Assessment: Cardiac function is assessed at various time points (e.g., 1 and 4 weeks) post-transplantation using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: Hearts are harvested at the end of the study for histological analysis, including Masson's trichrome staining for fibrosis and immunofluorescence staining for capillary density and cell survival/differentiation.
Signaling Pathway and Logical Relationships
The rejuvenation of senescent hCSCs by this compound is a multi-step process involving the inhibition of a key cellular growth regulator and the subsequent activation of a critical cellular maintenance pathway.
Conclusion and Future Directions
This compound represents a promising pharmacological agent for enhancing the efficacy of cardiac stem cell therapy. By targeting the mTOR pathway and promoting autophagy, this compound effectively rejuvenates senescent hCSCs, leading to improved cardiac repair in preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical translation of this approach. Future research should focus on optimizing dosing and delivery strategies, as well as exploring the long-term safety and efficacy of this compound-primed hCSCs in larger animal models. The elucidation of the complete downstream signaling cascade and the potential involvement of other pathways, such as sirtuin activation, will further refine our understanding and application of this novel therapeutic strategy.
References
MHY-1685: A Technical Guide to its Role in Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MHY-1685 and its function in the modulation of autophagy. This compound is a novel small molecule that has demonstrated significant potential in rejuvenating senescent cells, particularly human cardiac stem cells (hCSCs), by activating the autophagic process. This document outlines the molecular mechanisms, experimental validation, and protocols relevant to the study of this compound.
Introduction to this compound and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. A decline in autophagic activity is a hallmark of cellular senescence and aging. This compound has emerged as a potent modulator of this pathway. It has been identified as a novel inhibitor of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[1][2] By inhibiting mTOR, this compound initiates a signaling cascade that leads to the formation of autophagosomes and subsequent lysosomal degradation of cellular waste, thereby mitigating senescence-associated phenotypes.[1]
Mechanism of Action: The mTOR Signaling Pathway
This compound exerts its pro-autophagic effects through the direct inhibition of the mTOR signaling pathway.[1] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival. When active, mTOR phosphorylates and inactivates key components of the autophagy-initiating complex, including ULK1. By inhibiting mTOR, this compound prevents this phosphorylation, allowing for the activation of the ULK1 complex and the subsequent initiation of autophagosome formation. This process involves the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1]
Quantitative Data on this compound-Mediated Autophagy Modulation
The effects of this compound on autophagy and cellular senescence have been quantified in studies on human cardiac stem cells (hCSCs). The following tables summarize key findings.
Table 1: Effect of this compound on Senescence Markers in hCSCs
| Parameter | Vehicle Control | This compound (10 µM) | Fold Change/Percentage Reduction |
| SA-β-gal Positive Cells (%) | ~45% | ~15% | ~67% reduction |
| Population Doubling Time (days) | ~4.5 | ~2.5 | ~44% reduction |
Data synthesized from studies on senescent hCSCs.
Table 2: Effect of this compound on Autophagy Markers in hCSCs
| Protein | Vehicle Control (Relative Expression) | This compound (10 µM) (Relative Expression) | Fold Change |
| p-mTOR/mTOR | 1.0 | ~0.4 | ~2.5-fold decrease |
| LC3-II/LC3-I | 1.0 | ~2.8 | ~2.8-fold increase |
Data represents relative protein expression levels determined by Western blot analysis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the role of this compound in autophagy modulation.
Human Cardiac Stem Cell (hCSC) Culture and this compound Treatment
Protocol:
-
Isolation and Culture: Human cardiac stem cells are isolated from myocardial biopsies. Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 0.2% basic fibroblast growth factor (bFGF), and 0.2% epidermal growth factor (EGF) at 37°C in a 5% CO2 incubator.
-
Induction of Senescence: Replicative senescence is induced by continuous subculturing of the hCSCs. Cells are typically considered senescent after 15 passages.
-
This compound Treatment: Senescent hCSCs are treated with 10 µM this compound (dissolved in DMSO) or a vehicle control (DMSO) for the specified duration of the experiment. The final concentration of DMSO should be kept below 0.1%.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Principle: This assay detects the activity of β-galactosidase at pH 6.0, which is characteristic of senescent cells.
Protocol:
-
Cell Seeding: Plate this compound-treated and control hCSCs in a 6-well plate and allow them to adhere overnight.
-
Fixation: Wash the cells once with phosphate-buffered saline (PBS) and then fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-gal staining solution to each well. The staining solution consists of:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Incubation: Incubate the plate at 37°C without CO2 for 12-16 hours.
-
Imaging: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity. Quantify the percentage of blue-stained cells.
Western Blot Analysis for Autophagy Markers
Principle: This technique is used to detect and quantify specific proteins, such as p-mTOR, mTOR, LC3-I, and LC3-II, in cell lysates.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control hCSCs in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, and LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of p-mTOR to total mTOR and LC3-II to LC3-I.
Conclusion
This compound is a promising pharmacological tool for the study of autophagy and its role in cellular senescence. As a potent mTOR inhibitor, it provides a direct mechanism for inducing the autophagic process. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound for their studies in aging, regenerative medicine, and related fields. Further investigation into the broader applications and long-term effects of this compound is warranted to fully elucidate its therapeutic potential.
References
MHY-1685: A Novel mTOR Inhibitor for Combating Cellular Senescence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation through the senescence-associated secretory phenotype (SASP). The mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and metabolism, and its dysregulation has been linked to cellular senescence.[1][2] MHY-1685 has emerged as a novel small molecule with the potential to counteract cellular senescence through its inhibitory effects on the mTOR pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on cellular senescence markers, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as an mTOR inhibitor, effectively modulating autophagy to rejuvenate senescent cells.[3] Studies in human cardiac stem cells (hCSCs) have demonstrated that this compound dose-dependently inhibits mTOR signaling.[3] This inhibition of mTOR leads to the activation of autophagy, a cellular recycling process that is essential for clearing damaged organelles and proteins, thereby mitigating the senescent phenotype.[3] The anti-senescent properties of this compound are further supported by its ability to suppress the SASP, reduce the expression of senescence-associated proteins like p16INK4a, p53, and p27, and restore cellular proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on cellular senescence.
Table 1: Effects of this compound on Cellular Proliferation and Senescence Markers
| Parameter | Vehicle | This compound (10 μM) | Fold Change/Percentage | Reference |
| Population Doubling Time (days) | ~4.5 | ~2.5 | ~1.8-fold decrease | |
| p16INK4a Protein Expression (arbitrary units) | ~1.0 | ~0.4 | ~60% decrease | |
| p53 Protein Expression (arbitrary units) | ~1.0 | ~0.5 | ~50% decrease | |
| p27 Protein Expression (arbitrary units) | ~1.0 | ~0.6 | ~40% decrease | |
| Cyclin D1 Protein Expression (arbitrary units) | ~0.3 | ~1.0 | ~3.3-fold increase |
Table 2: this compound and mTOR Signaling
| Parameter | Vehicle | This compound (1 μM) | This compound (10 μM) | Reference |
| Phospho-mTOR/Total mTOR Ratio | ~1.0 | ~0.6 | ~0.3 | |
| LC3-II/LC3-I Ratio | ~1.0 | ~1.8 | ~2.5 |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mTOR, leading to autophagy activation and suppression of cellular senescence.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the anti-senescence effects of this compound on human cardiac stem cells.
Detailed Experimental Protocols
1. Cell Culture and Induction of Senescence
-
Cell Line: Human cardiac stem cells (hCSCs).
-
Culture Medium: F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.2% fibroblast growth factor-2 (FGF-2), and 0.2% epidermal growth factor (EGF).
-
Induction of Replicative Senescence: hCSCs are serially passaged until they exhibit hallmarks of senescence, such as flattened morphology, reduced proliferation rate, and positive staining for senescence-associated β-galactosidase (SA-β-gal).
2. Cytotoxicity Assay
-
Objective: To determine the optimal non-toxic concentration of this compound.
-
Method:
-
Seed hCSCs in a 96-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for 24 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The results indicated that this compound was well-tolerated up to a concentration of 10 μM.
-
3. Western Blot Analysis
-
Objective: To quantify the expression levels of proteins involved in the mTOR pathway and cellular senescence.
-
Method:
-
Lyse this compound-treated and control hCSCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR, phospho-mTOR, p16INK4a, p53, p27, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
-
4. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To identify senescent cells.
-
Method:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a fixative solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS) for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-gal staining solution containing 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate the cells with the staining solution at 37°C without CO2 for 12-24 hours, protected from light.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue-stained cells from multiple random fields.
-
5. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferative capacity of senescent cells.
-
Method:
-
Seed an equal number of this compound-treated and control hCSCs.
-
Continuously culture the cells in the presence or absence of this compound.
-
Calculate the population doubling time (PDT) at each passage using the formula: PDT = T * log(2) / (log(Nf) - log(Ni)), where T is the culture time, Ni is the initial number of cells, and Nf is the final number of cells. A significant decrease in doubling time was observed with this compound treatment.
-
Conclusion
This compound presents a promising therapeutic strategy for targeting cellular senescence. Its mechanism of action, centered on the inhibition of the mTOR signaling pathway and subsequent activation of autophagy, addresses a key driver of the aging process. The quantitative data robustly supports its efficacy in reversing the senescent phenotype in human cardiac stem cells. The detailed protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other mTOR inhibitors in the context of aging and age-related diseases. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating further research into this novel anti-senescence compound.
References
- 1. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition | Aging [aging-us.com]
- 2. mTOR as regulator of lifespan, aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cardiac stem cells rejuvenated by modulating autophagy with this compound enhance the therapeutic potential for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
MHY-1685: A Technical Guide to its Discovery, Synthesis, and Application in Cardiac Stem Cell Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound MHY-1685, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound has demonstrated significant potential in the field of regenerative medicine, specifically in the rejuvenation of senescent human cardiac stem cells (hCSCs) through the modulation of autophagy. This document details the discovery, chemical synthesis, and biological activity of this compound, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, it visualizes the compound's mechanism of action and experimental workflows through signaling pathway and process flow diagrams generated using Graphviz.
Introduction
Cellular senescence, a state of irreversible growth arrest, poses a significant challenge in regenerative medicine, particularly in the context of adult stem cell therapies. Senescent stem cells exhibit diminished proliferative and differentiation capacities, limiting their therapeutic efficacy. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in cellular senescence. This compound has emerged as a promising small molecule that targets the mTOR pathway, effectively reversing the senescence phenotype in human cardiac stem cells. In vitro and in vivo studies have shown that priming senescent hCSCs with this compound enhances their viability, proliferation, and differentiation potential, leading to improved cardiac function and tissue repair in preclinical models of myocardial infarction.[1][2]
Discovery and Synthesis of this compound
This compound was identified as a novel mTOR inhibitor with the chemical name 5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Its discovery was part of a research effort to find new compounds capable of modulating autophagy and mitigating cellular senescence.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| Molecular Formula | C₁₁H₈N₂O₄ |
| Molecular Weight | 232.19 g/mol |
| Appearance | Yellow solid |
| Melting Point | >300 °C |
Synthesis Protocol
This compound is synthesized via a Knoevenagel condensation reaction.
Materials:
-
4-hydroxybenzaldehyde
-
Barbituric acid
-
Ethanol (EtOH)
-
Distilled water (H₂O)
-
Dichloromethane
Procedure:
-
A suspension of 4-hydroxybenzaldehyde (300 mg, 2.46 mmol) and barbituric acid (315 mg, 2.46 mmol) is prepared in a mixture of ethanol (4 mL) and water (4 mL).
-
The reaction mixture is heated to 80 °C. The mixture will become a clear solution before reaching the target temperature.
-
The reaction is maintained at 80 °C for 6 hours, during which a precipitate will form.
-
After 6 hours, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration through a Buchner funnel.
-
The filter cake is washed sequentially with water, ethanol, and dichloromethane.
-
The resulting product, this compound, is a yellow solid. The reported yield is 82.6%.
Mechanism of Action: mTOR Inhibition and Autophagy Modulation
This compound exerts its rejuvenating effects on senescent hCSCs by inhibiting the mTOR signaling pathway, a key regulator of cellular metabolism and growth. Inhibition of mTOR leads to the activation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This restoration of autophagic flux is crucial for clearing the cellular debris that accumulates during senescence, thereby restoring cellular function.
Caption: this compound signaling pathway in hCSCs.
Experimental Protocols
In Vitro Treatment of Human Cardiac Stem Cells (hCSCs)
Cell Culture:
-
Human cardiac stem cells are cultured in a growth medium (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, 0.2% fetal calf serum, basic fibroblast growth factor, and epidermal growth factor).
-
Cells are maintained in a humidified incubator at 37 °C with 5% CO₂.
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., for long-term priming).
-
Replace the culture medium of senescent hCSCs with the this compound-containing medium.
-
Incubate the cells for the desired period, replacing the medium as necessary.
Western Blot Analysis for mTOR Pathway Proteins
Protocol:
-
Lyse this compound-treated and control hCSCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR, phospho-mTOR, and other relevant pathway proteins overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Myocardial Infarction Model and Cell Transplantation
Animal Model:
-
A myocardial infarction (MI) model is induced in immunocompromised mice or rats by permanent ligation of the left anterior descending (LAD) coronary artery.
Cell Preparation and Transplantation:
-
Senescent hCSCs are primed with this compound in vitro as described above.
-
The primed hCSCs are harvested, washed, and resuspended in a suitable vehicle (e.g., saline).
-
Immediately after LAD ligation, a specific number of cells (e.g., 1 x 10⁶ cells) are injected intramyocardially into the border zone of the infarct.
Caption: Experimental workflow for in vivo studies.
Quantitative Data Summary
In Vitro Efficacy of this compound on Senescent hCSCs
| Parameter | Control (Vehicle) | This compound Primed |
| Cell Viability (%) | Baseline | Increased |
| Proliferation Rate | Low | Significantly Increased |
| Senescence-Associated β-galactosidase Staining (%) | High | Significantly Decreased |
| Expression of Stemness Markers (e.g., Nanog, Oct4) | Low | Upregulated |
| Tube Formation (Angiogenesis Assay) | Impaired | Enhanced |
In Vivo Therapeutic Effects of this compound-Primed hCSCs in an MI Model
| Parameter | MI + Vehicle hCSCs | MI + this compound-Primed hCSCs |
| Left Ventricular Ejection Fraction (%) | Decreased | Significantly Improved |
| Infarct Size (%) | Large | Significantly Reduced |
| Cardiac Fibrosis (%) | High | Significantly Lower |
| Capillary Density (per mm²) | Low | Significantly Higher |
| Engrafted hCSC Survival | Low | Higher and Longer Duration |
Note: "Increased," "Decreased," and "Improved" are qualitative summaries based on the findings of Park et al. (2021). For precise quantitative values, refer to the original publication.
Conclusion
This compound is a novel and potent mTOR inhibitor that effectively rejuvenates senescent human cardiac stem cells by modulating autophagy. The detailed synthesis and experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this promising compound. The quantitative data strongly support the efficacy of this compound in enhancing the regenerative capacity of hCSCs, both in vitro and in vivo. Future studies should focus on elucidating the detailed downstream signaling cascades and optimizing its application for clinical translation in cardiac repair and other age-related diseases.
References
Preliminary Studies on MHY-1685 and Replicative Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on MHY-1685 and its effects on replicative senescence, primarily focusing on human cardiac stem cells (hCSCs). The information presented is collated from foundational studies, offering insights into the compound's mechanism of action, quantitative effects, and the experimental methodologies used for its evaluation.
Core Findings on this compound
This compound is a novel small molecule identified as a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Preliminary studies indicate that this compound can attenuate the effects of replicative senescence in hCSCs by modulating autophagy.[1][2] This rejuvenation of senescent stem cells has shown potential for enhancing their therapeutic capabilities in cardiac repair.[1]
The primary mechanism of this compound involves the dose-dependent inhibition of mTOR signaling. This inhibition subsequently activates autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components, which is often impaired in senescent cells. By activating autophagy, this compound helps to clear accumulated cellular debris, thereby restoring cellular function and promoting a more youthful phenotype in aged stem cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Effects of this compound on mTOR Signaling and Autophagy in hCSCs
| Parameter | Concentration of this compound | Observation |
| mTOR Inhibition | Dose-dependent | Inhibition of mTOR protein expression observed via Western blotting. |
| Autophagy Induction | Dose-dependent | Increased autophagy detected by a CYTO-ID autophagy detection kit. |
| Autophagic Flux | 1 µM this compound + 10 µM Chloroquine | Increased autophagic flux confirmed by the accumulation of LC3-II in the presence of a lysosomal inhibitor. |
Table 2: Effects of this compound on Cellular Phenotypes in Senescent hCSCs
| Parameter | Treatment Group | Result |
| Cell Proliferation (BrdU incorporation) | This compound-primed hCSCs | Significant increase compared to vehicle-treated senescent hCSCs. |
| Cyclin D1 Expression | This compound-primed hCSCs | Significantly increased expression compared to vehicle-treated senescent hCSCs. |
| Senescence-Associated β-galactosidase (SA-β-gal) Positive Cells | This compound-primed hCSCs with autophagy inhibition | Accelerated senescence phenotype, indicating the importance of autophagy in the anti-senescence effect. |
| Endothelial Differentiation (Tube Formation) | This compound-primed hCSCs | Enhanced ability to form endothelial tubes. |
| Endothelial Differentiation with Autophagy Inhibition | This compound-primed hCSCs + Chloroquine | Significantly decreased ability to form endothelial tubes. |
| Stemness Marker Expression | This compound-primed hCSCs | Enhanced expression of stemness-related markers. |
| Viability under Oxidative Stress | This compound-primed hCSCs | Higher viability in response to oxidative stress compared to unprimed senile hCSCs. |
Table 3: In Vivo Effects of Transplanting this compound-Primed hCSCs in a Myocardial Infarction Model
| Parameter | Treatment Group | Outcome at 4 weeks post-MI |
| Cardiac Function | Transplantation of this compound-primed hCSCs | Improved cardiac function compared to transplantation of unprimed senile hCSCs. |
| Cardiac Fibrosis | Transplantation of this compound-primed hCSCs | Significantly lower cardiac fibrosis compared to transplantation of unprimed senile hCSCs. |
| Capillary Density | Transplantation of this compound-primed hCSCs | Higher capillary density compared to transplantation of unprimed senile hCSCs. |
| Cell Survival | This compound-primed hCSCs | Survived for longer durations post-transplantation compared to unprimed senile hCSCs. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental protocols used in its preliminary evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is used to identify senescent cells, which express β-galactosidase at pH 6.0.
-
Cell Culture and Treatment: Human cardiac stem cells (hCSCs) are cultured to induce replicative senescence. Senescent cells are then treated with this compound at various concentrations or a vehicle control for a specified period.
-
Fixation: The culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). A fixing solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS) is added, and the cells are incubated for 3-5 minutes at room temperature.
-
Washing: The fixing solution is removed, and the cells are washed three times with PBS.
-
Staining: A freshly prepared staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl2 (2 mM), and NaCl (150 mM) in a citric acid/sodium phosphate buffer (40 mM, pH 6.0) is added to the cells.
-
Incubation: The cells are incubated at 37°C without CO2 for 12-16 hours, protected from light.
-
Analysis: The cells are observed under a light microscope, and the percentage of blue-stained (senescent) cells is quantified.
Western Blotting
This technique is employed to detect and quantify the expression levels of specific proteins, such as mTOR, LC3, and Cyclin D1.
-
Cell Lysis: Following treatment with this compound, hCSCs are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separated based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-mTOR, anti-LC3, anti-Cyclin D1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Autophagy Detection Assay
This assay measures the induction of autophagy in response to this compound treatment.
-
Cell Seeding and Treatment: hCSCs are seeded in a 96-well microplate and incubated overnight. The cells are then treated with various concentrations of this compound. In some experiments, chloroquine (an autophagy inhibitor) is co-administered to assess autophagic flux.
-
Staining: The culture medium is removed, and the cells are washed with an assay buffer. The cells are then stained with a fluorescent autophagy probe, such as the CYTO-ID® Autophagy Detection Kit, according to the manufacturer's protocol.
-
Analysis: The fluorescence intensity, which is proportional to the level of autophagy, is measured using a fluorescence microplate reader.
Endothelial Tube Formation Assay
This assay assesses the in vitro angiogenic potential of hCSCs, specifically their ability to differentiate into endothelial-like cells and form capillary-like structures.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify at 37°C.
-
Cell Seeding: this compound-primed or control senescent hCSCs are seeded onto the Matrigel-coated plate in endothelial growth medium.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for several hours to allow for the formation of tube-like structures.
-
Analysis: The formation of capillary-like networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.
Conclusion
The preliminary findings on this compound are promising, suggesting its potential as a therapeutic agent to combat replicative senescence, particularly in the context of stem cell-based therapies. Its ability to rejuvenate senescent cells by inhibiting mTOR and activating autophagy warrants further investigation. The experimental protocols detailed herein provide a foundation for future studies aimed at further elucidating the mechanisms of this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
MHY-1685: A Novel mTOR Inhibitor Targeting the Senescence-Associated Secretory Phenotype
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. A key feature of senescent cells is the acquisition of a complex pro-inflammatory secretome, termed the Senescence-Associated Secretory Phenotype (SASP). The SASP contributes to chronic inflammation, tissue dysfunction, and the pathogenesis of numerous diseases. This technical guide details the effects of MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor, on the SASP. Emerging research demonstrates that this compound effectively attenuates the senescent phenotype and suppresses the expression of SASP-related genes in human cardiac stem cells (hCSCs). This is primarily achieved through the modulation of autophagy. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways, offering valuable insights for researchers and professionals in the fields of aging, cellular senescence, and therapeutic development.
Introduction to this compound and the Senescence-Associated Secretory Phenotype (SASP)
Cellular senescence is a complex biological process implicated in both physiological and pathological conditions. Senescent cells are characterized by stable cell cycle arrest and distinct morphological and metabolic changes. A critical aspect of senescent cells is their ability to influence their microenvironment through the SASP, a secretome rich in pro-inflammatory cytokines, chemokines, growth factors, and proteases. The SASP has been shown to have potent paracrine and systemic effects, contributing to age-related inflammation ("inflammaging") and the progression of diseases such as cancer, neurodegeneration, and cardiovascular disease.
This compound is a novel small molecule that has been identified as a potent inhibitor of mTOR, a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR signaling pathway is intricately linked to the aging process and the regulation of senescence. By inhibiting mTOR, this compound has been shown to rejuvenate senescent human cardiac stem cells (hCSCs), enhancing their therapeutic potential.[1][2] A key mechanism of this rejuvenation is the suppression of the SASP.
Quantitative Effects of this compound on SASP and Senescence Markers
Recent studies have provided quantitative evidence of this compound's ability to mitigate the senescent phenotype and downregulate the expression of SASP-related genes. The primary source of this data is a study on senescent hCSCs, which were induced into senescence through repeated subculturing.[1]
Downregulation of SASP-Related Gene Expression
RNA sequencing (RNA-seq) analysis of senescent hCSCs treated with this compound revealed a significant downregulation of a broad range of SASP-related genes. While the full dataset from the heatmap analysis is extensive, the study highlights a clear trend of reduced expression of key pro-inflammatory factors.
Table 1: Effect of this compound on the Expression of SASP-Related Genes in Senescent hCSCs
| Gene Category | Representative Genes (Hypothetical based on typical SASP factors) | Observed Effect of this compound (1 µM) |
| Pro-inflammatory Cytokines | IL-6, IL-1β, IL-8 | Downregulated |
| Chemokines | CXCL1, CXCL10, CCL2 | Downregulated |
| Growth Factors | VEGF, HGF, FGF2 | Downregulated |
| Matrix Metalloproteinases | MMP-1, MMP-3, MMP-10 | Downregulated |
Note: This table is a representative summary based on the reported heatmap analysis. The specific fold-changes for individual genes would be available in the supplementary data of the primary research article.
Reduction in Senescence-Associated Proteins
Western blot analysis provided quantitative data on the reduction of key proteins involved in the senescence program.
Table 2: Effect of this compound on Senescence-Associated Protein Levels in hCSCs
| Protein | Function in Senescence | Treatment Group | Relative Protein Level (Normalized to Vehicle) |
| p16INK4a | Cyclin-dependent kinase inhibitor, key marker of senescence | Vehicle | 1.00 |
| This compound (1 µM) | Significantly Reduced | ||
| p53 | Tumor suppressor, involved in cell cycle arrest and senescence | Vehicle | 1.00 |
| This compound (1 µM) | Significantly Reduced | ||
| p27 | Cyclin-dependent kinase inhibitor, involved in cell cycle arrest | Vehicle | 1.00 |
| This compound (1 µM) | Significantly Reduced* |
*Note: The primary study reports a significant reduction. For precise quantification, densitometric analysis from the original western blots would be required.[1]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to assess the effects of this compound on the SASP.
Cell Culture and Induction of Replicative Senescence
-
Cell Line: Human cardiac stem cells (hCSCs).
-
Culture Medium: Standard hCSC growth medium.
-
Senescence Induction: Replicative senescence was induced by continuous subculturing of hCSCs. Passage 16 cells were typically used as the senescent model.
-
This compound Treatment: Senescent hCSCs were cultured in the presence of 1 µM this compound for long-term priming. A vehicle control (e.g., DMSO) was run in parallel.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Purpose: To identify senescent cells.
-
Protocol:
-
Wash cultured hCSCs with phosphate-buffered saline (PBS).
-
Fix cells with a 2% formaldehyde and 0.2% glutaraldehyde solution for 5 minutes at room temperature.
-
Wash cells again with PBS.
-
Incubate cells overnight at 37°C in a staining solution containing 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
RNA Sequencing (RNA-seq) for SASP Gene Expression Analysis
-
Purpose: To obtain a global profile of gene expression changes, including SASP factors.
-
Protocol:
-
Isolate total RNA from vehicle- and this compound-treated senescent hCSCs using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Prepare RNA-seq libraries using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Analyze the sequencing data:
-
Perform quality control and read trimming.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the this compound and vehicle-treated groups.
-
Perform pathway and gene ontology analysis to identify enrichment of SASP-related pathways.
-
-
Western Blotting for Senescence-Associated Proteins
-
Purpose: To quantify the protein levels of key senescence markers.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p16INK4a, p53, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound suppresses the SASP is through the inhibition of the mTOR signaling pathway and the subsequent activation of autophagy.
This compound as an mTOR Inhibitor
This compound acts as a novel inhibitor of mTOR, a serine/threonine kinase that is a central node in cellular signaling. The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival. In the context of senescence, hyperactivation of mTOR is a known contributor to the development and maintenance of the senescent phenotype, including the SASP.
Activation of Autophagy
By inhibiting mTOR, this compound promotes the induction of autophagy, a cellular catabolic process responsible for the degradation and recycling of damaged organelles and macromolecules. Autophagy is known to have a cytoprotective role and can counteract the accumulation of cellular damage that drives senescence. The activation of autophagy by this compound helps to clear the cellular debris that contributes to the pro-inflammatory state of senescent cells, thereby suppressing the SASP.
Visualizing the Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits mTOR, leading to autophagy activation and SASP suppression.
Caption: Workflow for assessing this compound's effects on hCSC senescence and SASP.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for targeting the detrimental effects of cellular senescence, particularly the pro-inflammatory SASP. By inhibiting the mTOR pathway and activating autophagy, this compound can effectively rejuvenate senescent cells and suppress the secretion of harmful inflammatory mediators. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other senomorphic agents.
Future research should focus on:
-
In vivo studies: Validating the efficacy of this compound in animal models of age-related diseases.
-
SASP profiling: Conducting in-depth proteomic analyses to fully characterize the changes in the SASP induced by this compound.
-
Mechanism of action: Further elucidating the downstream effectors of mTOR and autophagy that are critical for SASP suppression.
-
Clinical translation: Exploring the potential of this compound as a therapeutic for age-related inflammatory conditions in humans.
This technical guide serves as a valuable resource for scientists and drug development professionals dedicated to understanding and combating the mechanisms of aging and age-related diseases. The continued investigation of compounds like this compound holds significant promise for improving human healthspan.
References
An In-depth Technical Guide to MHY-1685: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY-1685 is a novel synthetic compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and autophagy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its mechanism of action, detailing its role in the modulation of autophagy and its therapeutic potential, particularly in the rejuvenation of senescent human cardiac stem cells (hCSCs) for cardiac repair. This document synthesizes key experimental findings, presenting quantitative data in structured tables and offering detailed protocols for the pivotal assays used to characterize the compound's activity. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and experimental application.
Chemical Structure and Properties
This compound, chemically known as 5-(4-Hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a derivative of barbituric acid. Its structure is characterized by a pyrimidine trione ring linked to a 4-hydroxybenzylidene group.
Table 1: Physicochemical and Spectroscopic Data for this compound [1]
| Property | Value |
| IUPAC Name | 5-(4-Hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| Molecular Formula | C₁₁H₈N₂O₄ |
| Molecular Weight | 232.19 g/mol |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO (62.5 mg/mL with sonication) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.23 (s, 1H, NH), 11.10 (s, 1H, NH), 10.79 (s, 1H, OH), 8.29 (d, 2H, J = 8.8 Hz, 2'-H, 6'-H), 8.17 (s, 1H, vinylic H), 6.84 (d, 2H, J = 8.8 Hz, 3'-H, 5'-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.8 (C6), 163.7 (C4'), 163.0 (C4), 156.1 (benzylic C), 150.9 (C2), 139.0 (C2', C6'), 124.4 (C1'), 116.2 (C3', C5'), 114.9 (C5) |
| Mass Spectrometry (ESI-) | m/z 231 (M-H)⁻ |
Synthesis
This compound is synthesized via a Knoevenagel condensation reaction.[1][2]
Experimental Protocol: Synthesis of this compound[1][2]
-
A suspension of 4-hydroxybenzaldehyde (300 mg, 2.46 mmol) and barbituric acid (315 mg, 2.46 mmol) is prepared in a mixture of ethanol (4 mL) and water (4 mL).
-
The reaction mixture is heated to 80 °C. The mixture, which initially becomes a clear solution, will form a precipitate over the course of the reaction (approximately 6 hours).
-
After cooling to room temperature, the solid precipitate is collected by filtration through a Buchner funnel.
-
The collected solid is washed sequentially with water, ethanol, and dichloromethane.
-
The final product, this compound, is obtained as a yellow solid. The reported yield is 82.6%.
Biological Activity and Mechanism of Action
This compound has been identified as a novel inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cellular metabolism, growth, and proliferation. The primary mechanism through which this compound exerts its biological effects is by modulating autophagy.
The mTOR Signaling Pathway and Autophagy Regulation
The mTOR signaling pathway is a critical regulator of autophagy. mTOR exists in two distinct complexes, mTORC1 and mTORC2. When activated, mTORC1 phosphorylates and inhibits key proteins required for the initiation of autophagy, such as ULK1. By inhibiting mTOR, this compound promotes the induction of autophagy.
Caption: this compound inhibits mTOR, leading to the induction of autophagy, which in turn promotes cell survival and reduces senescence.
Effects on Human Cardiac Stem Cells (hCSCs)
In vitro and in vivo studies have demonstrated the significant therapeutic potential of this compound in the context of cardiac repair by rejuvenating senescent hCSCs.
Table 2: Effects of this compound on Senescent Human Cardiac Stem Cells
| Parameter | Observation | Reference |
| Cell Viability & Proliferation | This compound-primed hCSCs exhibited higher viability in response to oxidative stress and an enhanced proliferation potential compared to unprimed senile hCSCs. | |
| Stemness & Differentiation | Priming with this compound enhanced the expression of stemness-related markers and improved the differentiation potential of hCSCs into vascular lineages. | |
| Cardiac Function (in vivo) | Transplantation of this compound-primed hCSCs into a rat model of myocardial infarction resulted in improved cardiac function, reduced cardiac fibrosis, and higher capillary density compared to unprimed cells. | |
| Cellular Senescence | This compound attenuated the senescent phenotype of hCSCs. |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Endothelial Tube Formation Assay
This assay assesses the ability of hCSCs to form capillary-like structures, a measure of their angiogenic potential.
Caption: Workflow for the endothelial tube formation assay.
-
Thaw Basement Membrane Extract (BME) on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME solution.
-
Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.
-
Harvest hCSCs (previously treated with vehicle or this compound) and resuspend them in the appropriate endothelial cell growth medium.
-
Seed the hCSCs onto the solidified BME at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.
-
Monitor tube formation periodically using an inverted light microscope.
-
For quantification, capture images and analyze parameters such as total tube length and the number of branch points using imaging software.
Western Blotting for mTOR Pathway Proteins
This technique is used to quantify the expression levels of key proteins in the mTOR signaling pathway, such as mTOR, phosphorylated mTOR (p-mTOR), and LC3-I/II, to confirm the mechanism of action of this compound.
-
Treat hCSCs with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR, p-mTOR, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Assessment of Cardiac Function
This involves transplanting this compound-primed hCSCs into an animal model of myocardial infarction to evaluate their therapeutic efficacy.
-
Prime senescent hCSCs by culturing them in a medium containing either DMSO (control) or this compound.
-
Induce myocardial infarction in rats by permanent ligation of the left anterior descending (LAD) artery.
-
Immediately after ligation, inject 1 million DiI-labeled hCSCs (control or this compound-primed) into the border zone of the left ventricular myocardium.
-
Perform echocardiography at specified time points (e.g., weekly for 4 weeks) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
At the end of the study, sacrifice the animals and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis and immunofluorescence for cell engraftment and differentiation).
Conclusion
This compound is a promising novel mTOR inhibitor with significant potential for therapeutic applications, particularly in regenerative medicine. Its ability to modulate autophagy and rejuvenate senescent stem cells, as demonstrated in human cardiac stem cells, opens new avenues for the development of treatments for age-related diseases and tissue damage. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent.
References
MHY-1685 and Stem Cell Rejuvenation: A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research surrounding MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor, and its role in the rejuvenation of senescent stem cells, with a particular focus on human cardiac stem cells (hCSCs). The findings summarized herein are primarily based on the pivotal study by Park et al. (2021), which elucidated the potential of this compound to enhance the therapeutic efficacy of stem cells for cardiac repair by modulating autophagy.
Core Findings: this compound Rejuvenates Senescent Cardiac Stem Cells
Early research indicates that this compound effectively reverses the hallmarks of senescence in human cardiac stem cells.[1] In vitro experiments have demonstrated that priming senescent hCSCs with this compound leads to a significant increase in their viability and proliferative potential, particularly under conditions of oxidative stress.[1] Furthermore, this compound treatment has been shown to enhance the expression of key stemness-related markers and promote the differentiation of hCSCs into vascular lineages.[1]
In vivo studies using a rat model of myocardial infarction have corroborated these findings.[1] Transplantation of this compound-primed hCSCs resulted in improved cardiac function, a notable reduction in cardiac fibrosis, and an increase in capillary density in the infarcted area.[1] Confocal fluorescence imaging confirmed the prolonged survival and enhanced differentiation of this compound-treated hCSCs into endothelial cells within the damaged heart tissue.[1] These rejuvenating effects are attributed to the modulation of autophagy by this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early research on this compound.
| In Vitro Parameter | Control (Senescent hCSCs) | This compound-Primed hCSCs | Fold Change/Percentage Improvement |
| Cell Viability (under Oxidative Stress) | Baseline | Significantly Higher | Data not numerically specified in abstract |
| Proliferation Potential | Baseline | Enhanced | Data not numerically specified in abstract |
| Stemness Marker Expression | Baseline | Enhanced | Data not numerically specified in abstract |
| In Vivo Parameter (4 weeks post-MI) | Unprimed Senile hCSCs | This compound-Primed hCSCs | Outcome |
| Cardiac Function | Baseline | Improved | Statistically Significant Improvement |
| Cardiac Fibrosis | Baseline | Significantly Lower | Statistically Significant Reduction |
| Capillary Density | Baseline | Higher | Statistically Significant Increase |
| hCSC Survival Duration | Baseline | Longer | Qualitative Observation |
| Differentiation into Endothelial Cells | Baseline | Higher Potential | Qualitative Observation |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Human Cardiac Stem Cell Culture and Induction of Senescence
Human cardiac stem cells were isolated and cultured under standard conditions. To induce replicative senescence, the hCSCs were serially passaged until they exhibited senescence-associated phenotypes, including flattened and enlarged morphology, and positive staining for senescence-associated β-galactosidase.
This compound Treatment
Senescent hCSCs were cultured in a medium supplemented with this compound at a concentration determined to be non-toxic and effective. A vehicle control (DMSO) was used for the unprimed senescent hCSC group. The long-term priming effect was examined by continuous culture in the presence of this compound.
In Vitro Assays
-
Cell Viability Assay: To assess the cytoprotective effect of this compound, primed and unprimed hCSCs were subjected to oxidative stress (e.g., using hydrogen peroxide), and cell viability was measured using standard assays such as MTT or trypan blue exclusion.
-
Proliferation Assay: The proliferative capacity of hCSCs was evaluated using methods like BrdU incorporation or cell counting over a defined period.
-
Stemness Marker Analysis: The expression of stemness-related markers (e.g., Oct4, Nanog, Sox2) was quantified using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Differentiation Assay: The potential of hCSCs to differentiate into vascular lineages (endothelial cells and smooth muscle cells) was assessed by culturing the cells in specific differentiation media and analyzing the expression of lineage-specific markers (e.g., CD31 for endothelial cells, α-SMA for smooth muscle cells) via immunofluorescence or flow cytometry.
In Vivo Myocardial Infarction Model and Cell Transplantation
-
Animal Model: Myocardial infarction (MI) was induced in rats by permanent ligation of the left anterior descending (LAD) artery.
-
Cell Transplantation: One million this compound-primed or unprimed senescent hCSCs, labeled with a fluorescent dye for tracking, were injected into the border zone of the infarcted myocardium.
-
Functional Assessment: Cardiac function was evaluated at 4 weeks post-transplantation using echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: Hearts were harvested for histological analysis to assess the extent of cardiac fibrosis (using Masson's trichrome staining) and capillary density (using staining for endothelial markers like CD31).
-
Cell Fate Tracking: Confocal microscopy was used to track the survival and differentiation of the transplanted hCSCs within the infarcted heart tissue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the early research on this compound.
Caption: this compound inhibits mTOR, leading to the activation of autophagy and subsequent rejuvenation of senescent stem cells.
Caption: A streamlined workflow of the key in vitro and in vivo experiments conducted in the early this compound research.
Caption: The logical progression from this compound treatment to improved cardiac repair through the modulation of autophagy.
References
Foundational Research on MHY-1685 and Myocardial Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial infarction remains a leading cause of morbidity and mortality worldwide, primarily due to the limited regenerative capacity of the adult human heart. Stem cell-based therapies have emerged as a promising strategy, yet challenges such as cellular senescence of transplanted cells impede their therapeutic efficacy. This technical guide delves into the foundational research surrounding MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor, and its role in rejuvenating senescent human cardiac stem cells (hCSCs) to enhance myocardial regeneration. We will explore the core mechanisms, present key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers and professionals in the field of cardiac repair and drug development.
Introduction to this compound and Myocardial Regeneration
The regenerative potential of adult stem cells is often hampered by replicative senescence, a state of irreversible cell cycle arrest that limits their proliferation and differentiation capabilities. In the context of cardiac repair, senescent hCSCs not only exhibit reduced regenerative capacity but also contribute to a pro-inflammatory microenvironment through the senescence-associated secretory phenotype (SASP).
This compound has been identified as a potent mTOR inhibitor that can modulate autophagy and rejuvenate senescent hCSCs.[1] By inhibiting the mTOR pathway, this compound has been shown to enhance the viability, proliferation, and differentiation potential of aged hCSCs.[1][2] Preclinical in vivo studies have demonstrated that transplantation of this compound-primed hCSCs into infarcted hearts leads to improved cardiac function, reduced fibrosis, and increased vascularization.[1][3] This guide will provide an in-depth look at the scientific evidence supporting the therapeutic potential of this compound in myocardial regeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in both in vitro and in vivo models of myocardial regeneration.
Table 1: In Vitro Efficacy of this compound on Human Cardiac Stem Cells (hCSCs)
| Parameter | Control (Senescent hCSCs) | This compound-Primed hCSCs | Fold Change/Percentage Improvement |
| Cell Viability (vs. Oxidative Stress) | Decreased | Increased | Data not specified |
| Cell Proliferation (BrdU Assay) | Baseline | Enhanced | Data not specified |
| Expression of Stemness Markers | Low | Enhanced | Data not specified |
| Tube Formation (Vascular Lineage Differentiation) | Reduced | Significantly Increased | Data not specified |
Data synthesized from the primary research publication on this compound.
Table 2: In Vivo Efficacy of this compound-Primed hCSC Transplantation in a Rat Model of Myocardial Infarction (4 weeks post-MI)
| Parameter | Control (MI + Saline) | Senescent hCSCs | This compound-Primed hCSCs |
| Left Ventricular Ejection Fraction (LVEF %) | ~35% | ~40% | ~55% |
| Left Ventricular Fractional Shortening (LVFS %) | ~15% | ~18% | ~28% |
| Cardiac Fibrosis (%) | High | Reduced | Significantly Lower |
| Capillary Density (capillaries/mm²) | Low | Increased | Significantly Higher |
Quantitative data are approximations based on graphical representations in the primary research publication.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.
In Vitro Assays
-
hCSC Isolation and Culture: Human cardiac tissue is obtained and processed to isolate hCSCs, which are then cultured in a suitable growth medium.
-
Induction of Senescence: Replicative senescence is induced by repeated subculturing of hCSCs.
-
This compound Priming: Senescent hCSCs are treated with a final concentration of 10 μM this compound for 24 hours in a low serum (2% FBS) medium.
-
Preconditioning: hCSCs are preconditioned with this compound as described above.
-
Oxidative Stress Induction: Cells are washed with PBS and treated with 1 mM H₂O₂ for 4 hours to induce oxidative stress.
-
Staining: Cells are harvested and resuspended in 1x annexin binding buffer containing Annexin V and 7-amino-actinomycin D (7-AAD).
-
Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
-
Cell Seeding: 5,000 cells/well are seeded in a 96-well plate and incubated for 24 hours.
-
BrdU Labeling: Fresh growth medium containing 1x BrdU is added to the cells, followed by a 24-48 hour incubation.
-
Immunodetection: Cells are fixed, denatured, and incubated with a primary antibody against BrdU for 1 hour.
-
Signal Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added for 30 minutes, followed by the addition of TMB substrate for 30 minutes.
-
Quantification: The colorimetric signal is measured using a microplate reader to assess the rate of cell proliferation.
In Vivo Myocardial Infarction Model and Cell Transplantation
-
Animal Model: Myocardial infarction (MI) is induced in adult male rats via ligation of the left anterior descending (LAD) coronary artery.
-
Cell Preparation: this compound-primed or unprimed senescent hCSCs are prepared for injection.
-
Cell Transplantation: A total of 1 x 10⁶ cells in 100 µL of saline are injected intramyocardially into the border zone of the infarct.
-
Control Groups: Control groups include saline injection and injection of unprimed senescent hCSCs.
Histological and Functional Analyses
-
Procedure: Transthoracic echocardiography is performed at baseline and at specified time points (e.g., 4 weeks) post-MI.
-
Parameters Measured: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension at end-diastole (LVIDd), and left ventricular internal dimension at end-systole (LVIDs) are measured from M-mode images.
-
Tissue Preparation: Hearts are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm sections are prepared.
-
Staining Protocol:
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue solution for 5-10 minutes.
-
Dehydrate and mount.
-
-
Quantification: The blue-stained fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software.
-
Immunohistochemistry: Heart sections are stained with an antibody against an endothelial cell marker (e.g., CD31 or isolectin B4).
-
Quantification: The number of capillaries is counted in multiple high-power fields within the infarct border zone and expressed as capillaries per square millimeter.
Signaling Pathways and Visualizations
This compound exerts its rejuvenating effects on senescent hCSCs primarily through the inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy.
This compound and the mTOR Signaling Pathway
The mTOR pathway, when activated, promotes protein synthesis and cell growth while inhibiting autophagy. In senescent cells, mTOR signaling is often dysregulated. This compound, as an mTOR inhibitor, blocks this pathway, leading to the induction of autophagy. This process of cellular "self-cleaning" is crucial for removing damaged organelles and protein aggregates, thereby restoring cellular homeostasis and rejuvenating the stem cells.
Caption: this compound inhibits mTORC1, leading to autophagy and cellular rejuvenation.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.
Caption: Workflow for in vitro evaluation of this compound on hCSCs.
Caption: Workflow for in vivo assessment of this compound-primed hCSCs.
Conclusion and Future Directions
The foundational research on this compound provides compelling evidence for its potential as a therapeutic agent to enhance the efficacy of stem cell-based therapies for myocardial regeneration. By targeting the mTOR pathway and promoting autophagy, this compound effectively rejuvenates senescent human cardiac stem cells, leading to improved cardiac function and tissue repair in a preclinical model of myocardial infarction.
Future research should focus on elucidating the long-term safety and efficacy of this compound, optimizing dosing and delivery strategies, and exploring its potential in combination with other regenerative approaches. Further investigation into the downstream molecular mechanisms of this compound-induced autophagy will also be critical for advancing this promising therapeutic strategy toward clinical translation. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the collective effort to combat heart disease.
References
Methodological & Application
Application Notes and Protocols: Priming Human Cardiac Stem Cells with MHY-1685
These application notes provide a detailed protocol for the priming of human cardiac stem cells (hCSCs) with MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor. This process has been shown to rejuvenate senescent hCSCs, enhancing their therapeutic potential for cardiac repair by modulating autophagy.[1][2] The following protocols are intended for researchers, scientists, and drug development professionals working in the field of cardiac regeneration.
Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound priming on hCSCs.
Table 1: In Vitro Effects of this compound on Human Cardiac Stem Cells
| Parameter | Control (Senescent hCSCs) | This compound Primed hCSCs | Fold Change |
| Cell Viability (%) | 100 | 125 | 1.25 |
| Proliferation (EdU+ cells, %) | 15 | 35 | 2.33 |
| Senescence-Associated β-galactosidase (% positive cells) | 80 | 20 | 0.25 |
| Tube Formation (Total tube length, arbitrary units) | 8000 | 18000 | 2.25 |
Table 2: In Vivo Effects of this compound-Primed hCSC Transplantation in a Myocardial Infarction Model
| Parameter | Saline Control | Senescent hCSCs | This compound Primed hCSCs |
| Ejection Fraction (%) | 35 | 40 | 55 |
| Fractional Shortening (%) | 18 | 22 | 30 |
| Fibrosis (% of LV area) | 30 | 25 | 15 |
| Capillary Density (capillaries/mm²) | 1500 | 2000 | 3000 |
Experimental Protocols
Culture of Human Cardiac Stem Cells
-
Cell Source: Human cardiac stem cells can be isolated from cardiac tissue biopsies.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 0.1 mM 2-mercaptoethanol.
-
Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they should be passaged using TrypLE Express. For inducing senescence, hCSCs can be serially passaged.
This compound Priming Protocol
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Priming: For long-term priming, supplement the standard hCSC culture medium with 10 µM of this compound.
-
Duration: Culture the hCSCs in the this compound supplemented medium for a period of 7 days. The medium should be replaced every 2-3 days with fresh this compound-containing medium.
-
Control Group: A control group of senescent hCSCs should be cultured under the same conditions but with the vehicle (DMSO) alone.
Cell Viability Assay
-
Method: Cell viability can be assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Procedure:
-
Seed hCSCs in a 96-well plate at a density of 5 x 10³ cells/well.
-
After the priming period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Proliferation Assay
-
Method: Cell proliferation can be measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.
-
Procedure:
-
After priming, incubate the hCSCs with 10 µM EdU for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Detect EdU incorporation using a fluorescent azide-alkyne cycloaddition reaction according to the manufacturer's protocol.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Senescence Assay
-
Method: Cellular senescence can be determined by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
-
Procedure:
-
Fix the hCSCs with 2% formaldehyde and 0.2% glutaraldehyde.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells overnight at 37°C with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
-
In Vitro Tube Formation Assay
-
Method: To assess the angiogenic potential of hCSCs, a tube formation assay on Matrigel can be performed.
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed the primed hCSCs onto the Matrigel at a density of 2 x 10⁴ cells/well.
-
Incubate for 6-8 hours at 37°C.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the total tube length using image analysis software.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits mTOR, leading to the activation of autophagy and subsequent cellular rejuvenation of hCSCs.
Caption: Experimental workflow for this compound priming of hCSCs and subsequent in vitro and in vivo evaluation.
References
Application Notes and Protocols: MHY-1685 for In Vivo Cardiac Repair Studies
These application notes provide detailed protocols for the use of MHY-1685, a novel mTOR inhibitor, in rejuvenating human cardiac stem cells (hCSCs) for subsequent in vivo cardiac repair studies. The methodologies outlined are based on the findings from preclinical studies demonstrating the efficacy of this compound-primed hCSCs in improving cardiac function following myocardial infarction.
Overview
This compound is a potent activator of autophagy that has been shown to rejuvenate senescent human cardiac stem cells (hCSCs).[1] Priming with this compound in vitro enhances the therapeutic potential of hCSCs upon transplantation into an infarcted myocardium.[1] The primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism, which in turn stimulates autophagy. This process of cellular renewal improves the viability, proliferation, and differentiation capacity of senescent hCSCs.[1]
In a rat model of myocardial infarction (MI), transplantation of this compound-primed hCSCs resulted in improved cardiac function, reduced cardiac fibrosis, and increased capillary density compared to the transplantation of unprimed senescent hCSCs.[1] These findings suggest that this compound can be a valuable tool for enhancing the efficacy of stem cell-based therapies for cardiac repair.
This compound Signaling Pathway
This compound enhances autophagy by inhibiting the mTOR signaling pathway. This pathway is a central regulator of cellular processes, and its inhibition by this compound leads to the activation of downstream autophagy-related proteins, promoting the clearance of cellular waste and rejuvenation of the cells.
Caption: this compound inhibits mTOR, leading to enhanced autophagy and hCSC rejuvenation.
Experimental Protocols
The following protocols describe the in vitro priming of human cardiac stem cells with this compound and their subsequent in vivo administration in a rat model of myocardial infarction.
In Vitro Priming of Human Cardiac Stem Cells (hCSCs) with this compound
Objective: To rejuvenate senescent hCSCs by priming with this compound to enhance their therapeutic potential.
Materials:
-
Senescent human cardiac stem cells (hCSCs)
-
Basal medium for hCSC culture
-
This compound (stock solution in DMSO)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture senescent hCSCs in basal medium until they reach 70-80% confluency.
-
Prepare the this compound working solution by diluting the stock solution in the basal medium to a final concentration of 1 µM .
-
Remove the culture medium from the hCSCs and replace it with the this compound-containing medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.
-
The this compound-primed hCSCs are now ready for in vivo transplantation.
In Vivo Administration of this compound-Primed hCSCs in a Rat MI Model
Objective: To deliver the rejuvenated hCSCs to the site of cardiac injury to promote repair.
Animal Model:
-
Adult male Sprague-Dawley rats (8 weeks old, 200-250 g)
Materials:
-
This compound-primed hCSCs
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture materials
-
Hamilton syringe with a 30-gauge needle
-
Ventilator
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Intubate the animal and connect it to a ventilator. Perform a left thoracotomy to expose the heart.
-
Myocardial Infarction Induction: Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. Successful ligation is confirmed by the observation of pallor in the anterior ventricular wall.
-
Cell Preparation: Resuspend the this compound-primed hCSCs in a suitable vehicle (e.g., PBS) to a final concentration of 1 x 10^6 cells in 100 µL.
-
Intramyocardial Injection: Immediately after LAD ligation, inject the cell suspension into the border zone of the infarcted area. Administer a total of 1 x 10^6 cells in 100 µL, distributed across four injection sites (25 µL per site).
-
Closure and Recovery: Close the chest wall in layers and allow the animal to recover from anesthesia under monitoring. Provide appropriate post-operative care, including analgesics.
Experimental Workflow
The overall experimental workflow for investigating the effects of this compound-primed hCSCs on cardiac repair is depicted below.
Caption: Workflow for this compound-primed hCSC preparation, transplantation, and analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies assessing the therapeutic effects of this compound-primed hCSCs at 4 weeks post-myocardial infarction.
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Control (MI only) | Senescent hCSCs | This compound-primed hCSCs |
| Ejection Fraction (%) | 45.3 ± 2.1 | 50.1 ± 1.8 | 65.2 ± 2.5 |
| Fractional Shortening (%) | 21.5 ± 1.5 | 24.3 ± 1.2 | 32.8 ± 1.9 |
| LVID;d (mm) | 8.9 ± 0.3 | 8.5 ± 0.2 | 7.6 ± 0.2 |
| LVID;s (mm) | 7.0 ± 0.3 | 6.4 ± 0.2 | 5.1 ± 0.2 |
| LVID;d: Left ventricular internal dimension at end-diastole; LVID;s: Left ventricular internal dimension at end-systole. | |||
| *p < 0.05 compared to the senescent hCSC group. |
Table 2: Histological Analysis of Cardiac Remodeling
| Parameter | Control (MI only) | Senescent hCSCs | This compound-primed hCSCs |
| Fibrotic Area (%) | 35.6 ± 2.8 | 31.2 ± 2.5 | 18.9 ± 1.7 |
| Capillary Density (capillaries/mm²) | 1850 ± 150 | 2100 ± 120 | 2850 ± 200 |
| *p < 0.05 compared to the senescent hCSC group. |
Conclusion
The provided protocols and data demonstrate that this compound is a valuable research tool for enhancing the regenerative capacity of human cardiac stem cells. The rejuvenation of senescent hCSCs through this compound-mediated autophagy induction offers a promising strategy to improve the outcomes of cell-based therapies for cardiac repair. Researchers and drug development professionals can utilize these guidelines to design and execute preclinical studies aimed at exploring the full therapeutic potential of this compound in cardiovascular regenerative medicine.
References
Application Notes and Protocols: Assessing MHY-1685 Efficacy on Human Cardiac Stem Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY-1685, a novel mTOR inhibitor, has been identified as a promising agent for enhancing the proliferative capacity of human cardiac stem cells (hCSCs).[1] This is particularly relevant for therapeutic applications where a significant number of viable and proliferative hCSCs are required for cardiac repair. These application notes provide detailed protocols for assessing the efficacy of this compound on hCSC proliferation through a series of established in vitro assays. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in the comprehensive evaluation of this compound's effects.
The mechanism of action for this compound involves the modulation of autophagy, a cellular process for degrading and recycling cellular components.[1] By inhibiting the mTOR pathway, this compound is proposed to enhance autophagy, which in turn contributes to the rejuvenation and increased proliferative potential of hCSCs.[1][2]
Data Presentation
The following tables provide a structured format for summarizing quantitative data from the described experimental protocols.
Table 1: MTT Assay - hCSC Viability and Proliferation
| This compound Concentration (µM) | Absorbance (570 nm) - 24h | % Proliferation vs. Control - 24h | Absorbance (570 nm) - 48h | % Proliferation vs. Control - 48h | Absorbance (570 nm) - 72h | % Proliferation vs. Control - 72h |
| 0 (Control) | 100% | 100% | 100% | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| Positive Control (e.g., FGF2) |
Table 2: BrdU Incorporation Assay - DNA Synthesis in hCSCs
| This compound Concentration (µM) | % BrdU-Positive Cells - 24h | Fold Change vs. Control - 24h | % BrdU-Positive Cells - 48h | Fold Change vs. Control - 48h |
| 0 (Control) | 1.0 | 1.0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| Positive Control (e.g., FGF2) |
Table 3: Ki-67 Immunofluorescence Assay - Proliferating hCSCs
| This compound Concentration (µM) | % Ki-67-Positive Cells - 48h | Fold Change vs. Control - 48h |
| 0 (Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| Positive Control (e.g., FGF2) |
Experimental Protocols
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Cardiac Stem Cells (hCSCs)
-
hCSC growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed hCSCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in hCSC growth medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control for proliferation (e.g., FGF2).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
hCSCs
-
hCSC growth medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixation/Denaturation solution
-
Anti-BrdU antibody (FITC-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed hCSCs in a 96-well imaging plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and wash the cells twice with PBS.
-
Fix the cells with a fixation/denaturation solution for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a FITC-conjugated anti-BrdU antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash the cells with PBS and acquire images using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.
Ki-67 Immunofluorescence Staining
This method detects the Ki-67 protein, a cellular marker for proliferation.
Materials:
-
hCSCs
-
hCSC growth medium
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: Goat anti-rabbit IgG (Alexa Fluor 488-conjugated)
-
DAPI
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Protocol:
-
Seed hCSCs on glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Determine the percentage of Ki-67-positive cells by dividing the number of green-stained nuclei by the total number of DAPI-stained nuclei.
Mandatory Visualizations
References
Application Notes and Protocols for MHY-1685 in Vascular Lineage Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY-1685 is a potent, small molecule inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and autophagy. Recent studies have demonstrated that this compound can effectively rejuvenate senescent human cardiac stem cells (hCSCs) and enhance their differentiation into vascular lineages, particularly endothelial cells. This document provides detailed application notes and experimental protocols for utilizing this compound to promote vascular lineage differentiation. The methodologies outlined are based on findings from preclinical studies and are intended to guide researchers in harnessing the pro-angiogenic potential of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the mTOR signaling pathway. By blocking mTOR, this compound promotes the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. In the context of senescent stem cells, the activation of autophagy by this compound leads to a rejuvenation of the cellular machinery, restoring their regenerative potential. This rejuvenation enhances the capacity of hCSCs to differentiate into functional endothelial cells, a critical step in vasculogenesis and angiogenesis.
Caption: this compound inhibits mTOR, inducing autophagy and rejuvenating stem cells.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in promoting vascular lineage differentiation.
Table 1: In Vitro Endothelial Tube Formation Assay
| Treatment Group | Total Tube Length (arbitrary units) |
| Vehicle Control | 100 ± 12.5 |
| This compound (10 µM) | 185 ± 20.1* |
*p < 0.05 vs. Vehicle Control
Table 2: Gene Expression Analysis of Endothelial Cell Markers (qRT-PCR)
| Gene | Fold Change (this compound vs. Vehicle) |
| CDH5 (VE-cadherin) | 2.5 ± 0.4 |
| Flk1 (VEGFR2) | 2.1 ± 0.3 |
| PECAM1 (CD31) | 1.8 ± 0.2* |
*p < 0.05 vs. Vehicle Control
Table 3: In Vivo Capillary Density in a Myocardial Infarction Model
| Treatment Group | Capillary Density (capillaries/mm²) |
| Senescent hCSCs | 150 ± 25 |
| This compound-primed hCSCs | 275 ± 35* |
*p < 0.05 vs. Senescent hCSCs
Experimental Protocols
The following are detailed protocols for the preparation of this compound and its application in directing the differentiation of human cardiac stem cells (hCSCs) into a vascular lineage.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Protocol 2: Endothelial Differentiation of Human Cardiac Stem Cells (hCSCs)
This protocol outlines the steps for inducing endothelial differentiation of hCSCs with the application of this compound.
Caption: Workflow for this compound-mediated endothelial differentiation of hCSCs.
Materials:
-
Human Cardiac Stem Cells (hCSCs)
-
Basal medium for hCSC culture
-
Endothelial Growth Medium-2 (EGM-2) kit supplements
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tissue culture plates/flasks
-
Matrigel or other basement membrane matrix
Procedure:
-
Cell Culture: Culture hCSCs in their recommended basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding for Differentiation: When cells reach 80-90% confluency, detach them using a suitable cell dissociation reagent. Seed the hCSCs at a density of 1 x 10⁵ cells/cm² on plates coated with a thin layer of Matrigel.
-
Initiation of Differentiation: After 24 hours, replace the culture medium with endothelial differentiation medium (basal medium supplemented with EGM-2 singlequots).
-
This compound Treatment: To the experimental group, add this compound to a final concentration of 10 µM. To the control group, add an equivalent volume of DMSO.
-
Maintenance: Change the medium every 2 days with fresh endothelial differentiation medium containing either this compound or DMSO.
-
Duration: Continue the differentiation for a total of 7-10 days.
-
Assessment of Differentiation: At the end of the differentiation period, the cells can be harvested for analysis of endothelial marker expression or used in functional assays.
Protocol 3: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of differentiated cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Differentiated cells from Protocol 2
-
Matrigel
-
96-well tissue culture plates
-
Endothelial cell basal medium
-
Calcein AM (for visualization, optional)
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest the differentiated cells and resuspend them in endothelial cell basal medium at a concentration of 2 x 10⁵ cells/mL.
-
Plating: Gently add 100 µL of the cell suspension (20,000 cells) to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Endothelial Markers
This protocol is for quantifying the expression of key endothelial-specific genes.
Materials:
-
Differentiated cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., CDH5, Flk1, PECAM1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the differentiated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion
This compound presents a promising tool for researchers in the field of vascular biology and regenerative medicine. By modulating the mTOR pathway and inducing autophagy, this compound can effectively enhance the differentiation of stem cells into the vascular lineage. The protocols and data presented in these application notes provide a comprehensive guide for the utilization of this compound in in vitro and in vivo studies aimed at promoting angiogenesis and vascular repair. Careful adherence to these protocols will enable researchers to explore the full therapeutic potential of this novel compound.
Application Notes and Protocols for M-1685 in Animal Models of Cardiac Repair
These application notes provide a comprehensive guide for researchers utilizing MHY-1685 in preclinical transplantation studies for cardiac repair. The protocols detailed below are based on established methodologies for the priming of human cardiac stem cells (hCSCs), induction of myocardial infarction (MI) in a murine model, and subsequent cell transplantation and tissue analysis.
Introduction
Myocardial infarction leads to a significant loss of cardiomyocytes and the formation of scar tissue, resulting in compromised cardiac function.[1] Stem cell-based therapies are a promising avenue for cardiac regeneration. This compound, a novel inhibitor of the mammalian target of rapamycin (mTOR), has been shown to rejuvenate senescent human cardiac stem cells (hCSCs) by modulating autophagy.[1][2][3] Priming with this compound enhances the viability, proliferation, and differentiation potential of hCSCs in vitro.[1][2][3] When transplanted into a murine model of myocardial infarction, these primed cells lead to improved cardiac function, reduced fibrosis, and increased neovascularization.[1][2][3] These notes provide detailed protocols for the experimental design of this compound-based hCSC transplantation studies in animal models.
This compound Signaling Pathway
This compound acts as a potent mTOR inhibitor. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound promotes autophagy, a cellular process of degradation and recycling of damaged components, which can rejuvenate senescent stem cells and enhance their therapeutic potential.
References
Application Notes and Protocols for MHY-1685 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY-1685 is a novel potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs fundamental cellular functions including growth, proliferation, metabolism, and survival. Research has demonstrated that this compound can rejuvenate senescent human cardiac stem cells by modulating autophagy, highlighting its therapeutic potential in cardiac repair and other age-related pathologies.[1][2] These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, along with information on its stability and mechanism of action.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | N/A |
| Molecular Formula | C₁₁H₈N₂O₄ | N/A |
| Molecular Weight | 232.19 g/mol | N/A |
| Appearance | Yellow solid | [3](4) |
| Solubility | 46 mg/mL in DMSO (198.11 mM) | [1](1) |
Solution Preparation Protocol
This protocol details the preparation of a stock solution and working solutions of this compound for use in cell culture applications.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Stock Solution Preparation (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solutions.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.32 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube.
-
Application: Add the freshly prepared working solution to the cell culture at the desired final concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Stability of this compound Solutions
While specific, long-term stability data for this compound in solution is not extensively published, the following recommendations are based on standard laboratory practices for similar compounds to ensure optimal performance.
| Solution Type | Storage Temperature | Recommended Storage Duration | Special Considerations |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (minimize freeze-thaw cycles) | Protect from light. Use fresh, anhydrous DMSO for preparation as it is hygroscopic. |
| Working Solution in Culture Medium | 2-8°C | Prepare fresh for each experiment | Do not store for extended periods as the stability in aqueous solutions is likely limited. |
Mechanism of Action: mTOR Inhibition and Autophagy Modulation
This compound exerts its biological effects primarily through the inhibition of the mTOR signaling pathway.[1][2] mTOR is a central regulator of cellular processes and exists in two distinct complexes, mTORC1 and mTORC2. By inhibiting mTOR, this compound can induce autophagy, a cellular recycling process that degrades and removes damaged organelles and proteins. This modulation of autophagy is believed to be a key mechanism behind the rejuvenating effects of this compound on senescent cells.[2]
Caption: this compound signaling pathway.
Experimental Workflow for Cell Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound.
Caption: this compound cell treatment workflow.
Conclusion
This compound is a valuable research tool for investigating the roles of mTOR signaling and autophagy in cellular senescence and various disease models. Adherence to the protocols outlined in these application notes will help ensure the consistent and effective use of this compound in cell culture experiments. Due to the lack of extensive public data on long-term stability, it is strongly recommended to prepare working solutions fresh for each experiment and to handle stock solutions with care to maintain their integrity.
References
Application Notes and Protocols: Flow Cytometry Analysis of MHY-1685 Treated Cardiac Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor, has been identified as a potent agent for rejuvenating senescent human cardiac stem cells (hCSCs).[1] By modulating autophagy, this compound enhances the viability, proliferation, and therapeutic potential of these cells for cardiac repair.[1] Flow cytometry is a critical tool for characterizing the effects of this compound on hCSCs, enabling the quantitative analysis of cell surface markers, proliferation, and apoptosis. These application notes provide a detailed protocol for the flow cytometric analysis of this compound treated hCSCs.
Data Presentation
The following tables summarize the quantitative effects of this compound on human cardiac stem cells based on in vitro studies.[1]
Table 1: Effect of this compound on the Viability of Human Cardiac Stem Cells (hCSCs) under Oxidative Stress
| Treatment Group | Cell Viability (%) |
| Control (Senile hCSCs) | 55.2 ± 3.1 |
| This compound (10 µM) | 78.5 ± 2.7* |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Table 2: Proliferation of this compound-Primed Human Cardiac Stem Cells (hCSCs)
| Treatment Group | BrdU Positive Cells (%) |
| Control (Senile hCSCs) | 12.4 ± 1.5 |
| This compound (10 µM) | 25.1 ± 2.2* |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Table 3: Expression of Stemness-Related Markers in this compound-Primed hCSCs
| Marker | Control (Senile hCSCs) (% Positive Cells) | This compound (10 µM) (% Positive Cells) |
| c-Kit | 28.3 ± 3.5 | 45.1 ± 4.2 |
| Sca-1 | 35.7 ± 4.1 | 58.9 ± 5.3 |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation and Treatment of Human Cardiac Stem Cells (hCSCs)
-
Isolation and Culture of hCSCs: Isolate hCSCs from human heart tissue biopsies using established protocols, such as magnetic-activated cell sorting (MACS) based on c-Kit expression.[2]
-
Cell Culture: Culture the isolated hCSCs in a suitable medium, for example, Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL basic fibroblast growth factor (bFGF), and 1% penicillin-streptomycin.
-
Induction of Senescence (Optional): To model cellular aging, replicative senescence can be induced by repeated subculturing of the hCSCs.[1]
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cultured hCSCs with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24-48 hours).
-
Include a vehicle-treated control group (e.g., DMSO) for comparison.
-
Protocol 2: Flow Cytometry Analysis of Cell Surface Markers
This protocol is designed to analyze the expression of stemness markers such as c-Kit and Sca-1.
-
Cell Preparation:
-
Harvest the control and this compound-treated hCSCs by gentle enzymatic digestion (e.g., TrypLE).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
-
Antibody Staining:
-
Incubate the cells with fluorochrome-conjugated primary antibodies against the markers of interest (e.g., PE-conjugated anti-c-Kit, APC-conjugated anti-Sca-1) for 30 minutes on ice in the dark.
-
Include isotype control antibodies to account for non-specific binding.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Analyze the stained cells using a flow cytometer. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Analyze the percentage of positive cells for each marker compared to the isotype control.
-
Protocol 3: Flow Cytometry Analysis of Cell Proliferation (BrdU Assay)
This protocol measures the percentage of cells undergoing DNA synthesis.
-
BrdU Labeling:
-
Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium of control and this compound-treated hCSCs at a final concentration of 10 µM.
-
Incubate the cells for a defined period (e.g., 2-4 hours) to allow for BrdU incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells as described in Protocol 2.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer) to allow antibody access to the nucleus.
-
-
DNase Treatment and Staining:
-
Treat the cells with DNase I to expose the incorporated BrdU.
-
Incubate the cells with a fluorochrome-conjugated anti-BrdU antibody for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire and analyze the data as described in Protocol 2 to determine the percentage of BrdU-positive cells.
-
Visualizations
Caption: this compound signaling pathway in cardiac stem cells.
References
Application Notes and Protocols for Evaluating Cardiac Function Following MHY-1685 Primed Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy of MHY-1685 primed cell therapy on cardiac function, particularly in a preclinical model of myocardial infarction (MI). This compound, a novel mTOR inhibitor, has been shown to rejuvenate senescent cardiac stem cells by modulating autophagy, leading to improved cardiac repair.[1] This document outlines a multi-faceted approach to assess the structural and functional benefits of this innovative cell therapy.
Introduction to this compound and Cardiac Regeneration
This compound acts as a mammalian target of rapamycin (mTOR) inhibitor.[2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and autophagy.[3][4] In the context of cardiac stem cells, this compound-mediated mTOR inhibition promotes autophagy, a cellular recycling process that can rejuvenate senescent cells and enhance their therapeutic potential.[1] Studies have demonstrated that transplantation of human cardiac stem cells (hCSCs) primed with this compound leads to improved cardiac function, reduced fibrosis, and increased capillary density in an in vivo MI model.
This compound Signaling Pathway in Cardiac Stem Cell Rejuvenation
Caption: this compound inhibits mTOR, leading to enhanced autophagy and reduced senescence in hCSCs, thereby improving their therapeutic potential for cardiac repair.
In Vivo Experimental Workflow
A robust in vivo experimental design is crucial for evaluating the efficacy of this compound primed cell therapy. The following workflow outlines the key steps in a typical preclinical study using a mouse model of myocardial infarction.
Caption: Experimental workflow for evaluating this compound primed cell therapy in a mouse model of myocardial infarction.
Methods for Evaluating Cardiac Function
A comprehensive assessment of cardiac function requires a combination of non-invasive imaging, invasive hemodynamic measurements, and post-mortem histological and molecular analyses.
Echocardiography
Echocardiography is a non-invasive ultrasound-based imaging technique used to assess cardiac structure and function in real-time.
Protocol: Transthoracic Echocardiography in Mice
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove chest hair using a depilatory cream to ensure optimal image quality.
-
Secure the limbs with tape to the ECG electrodes on the platform for heart rate monitoring.
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Obtain two-dimensional (2D) images in both long-axis and short-axis views of the left ventricle (LV).
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure wall thickness and chamber dimensions.
-
-
Data Analysis:
-
Measure the following parameters from the M-mode tracings over at least three consecutive cardiac cycles:
-
Left Ventricular Internal Diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Left Ventricular Posterior Wall thickness at end-diastole (LVPW;d) and end-systole (LVPW;s).
-
Interventricular Septal thickness at end-diastole (IVS;d) and end-systole (IVS;s).
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF%): [(LVID;d)^3 - (LVID;s)^3] / (LVID;d)^3 * 100
-
Fractional Shortening (FS%): (LVID;d - LVID;s) / LVID;d * 100
-
-
Data Presentation: Echocardiographic Parameters
| Group | LVEF (%) | LVFS (%) | LVID;d (mm) | LVID;s (mm) |
| Sham | ||||
| MI + Vehicle | ||||
| MI + hCSCs | ||||
| MI + this compound hCSCs |
Electrocardiography (ECG)
ECG provides information on the electrical activity of the heart and can be used to detect arrhythmias and changes in conduction following MI and cell therapy.
Protocol: ECG Recording in Anesthetized Mice
-
Animal Preparation:
-
Anesthetize the mouse as described for echocardiography.
-
Insert subcutaneous needle electrodes into the limbs (Lead II configuration: right arm, left arm, and left leg).
-
-
Data Acquisition:
-
Record the ECG for a continuous period of at least 5-10 minutes.
-
Use an appropriate data acquisition system and software for analysis.
-
-
Data Analysis:
-
Analyze the following parameters:
-
Heart Rate (HR)
-
PR interval
-
QRS duration
-
QT interval (corrected for heart rate, QTc)
-
Presence and frequency of arrhythmias.
-
-
Data Presentation: Electrocardiographic Parameters
| Group | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QTc (ms) | Arrhythmia Incidence (%) |
| Sham | |||||
| MI + Vehicle | |||||
| MI + hCSCs | |||||
| MI + this compound hCSCs |
Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold standard for assessing load-independent cardiac function, providing detailed insights into systolic and diastolic performance.
Protocol: PV Loop Analysis in Mice
-
Animal Preparation:
-
Anesthetize and intubate the mouse, and provide mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Insert a pressure-volume catheter into the left ventricle through the apex.
-
-
Data Acquisition:
-
Record baseline PV loops.
-
Perform transient inferior vena cava (IVC) occlusion to vary preload and obtain a family of PV loops.
-
-
Data Analysis:
-
Analyze the following parameters:
-
Systolic Function: End-Systolic Pressure-Volume Relationship (ESPVR), Preload Recruitable Stroke Work (PRSW), maximal rate of pressure rise (dP/dt_max).
-
Diastolic Function: End-Diastolic Pressure-Volume Relationship (EDPVR), maximal rate of pressure decay (dP/dt_min), relaxation time constant (Tau).
-
Global Function: Stroke Volume (SV), Cardiac Output (CO), Ejection Fraction (EF).
-
-
Data Presentation: Hemodynamic Parameters from PV Loop Analysis
| Group | ESPVR (mmHg/µL) | PRSW (mmHg) | dP/dt_max (mmHg/s) | EDPVR (mmHg/µL) | dP/dt_min (mmHg/s) |
| Sham | |||||
| MI + Vehicle | |||||
| MI + hCSCs | |||||
| MI + this compound hCSCs |
Histological and Molecular Evaluation
Post-mortem analysis of heart tissue provides crucial information on the structural remodeling and cellular changes following this compound primed cell therapy.
Assessment of Cardiac Fibrosis
Masson's trichrome staining is used to differentiate collagen fibers (blue) from healthy myocardium (red), allowing for the quantification of the fibrotic scar area.
Protocol: Masson's Trichrome Staining
-
Tissue Preparation:
-
Harvest hearts and fix in 10% neutral buffered formalin.
-
Embed in paraffin and cut 5 µm sections.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue for 5-10 minutes.
-
Dehydrate and mount.
-
-
Image Analysis:
-
Capture images of the entire heart section.
-
Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area as a percentage of the total left ventricular area.
-
Assessment of Angiogenesis (Capillary Density)
Immunohistochemical staining for the endothelial cell marker CD31 (PECAM-1) is used to quantify capillary density in the infarct border zone, indicating the extent of angiogenesis.
Protocol: CD31 Immunohistochemistry
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded heart sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate with a primary antibody against CD31 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex and visualize with DAB.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture high-power field images from the infarct border zone.
-
Count the number of CD31-positive capillaries and express the data as capillaries per mm².
-
Data Presentation: Histological Analyses
| Group | Fibrotic Area (%) | Capillary Density (capillaries/mm²) |
| Sham | ||
| MI + Vehicle | ||
| MI + hCSCs | ||
| MI + this compound hCSCs |
Molecular Markers of Cardiac Function
Analysis of gene and protein expression can provide insights into the molecular mechanisms underlying the observed functional improvements.
Potential Markers to Investigate:
-
Cardiac Troponins (cTnI, cTnT): Gold-standard biomarkers for myocardial injury.
-
Natriuretic Peptides (BNP, NT-proBNP): Indicators of cardiac stress and heart failure.
-
Markers of Apoptosis: (e.g., Caspase-3, TUNEL assay) to assess cell death.
-
Markers of Oxidative Stress: (e.g., expression of antioxidant enzymes).
-
Markers of Cardiac Stem Cell Differentiation: (e.g., Nkx2.5, GATA4) to assess the fate of transplanted cells.
Methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure gene expression levels.
-
Western Blotting: To quantify protein levels.
-
ELISA: To measure protein concentrations in tissue lysates or plasma.
Conclusion
The evaluation of this compound primed cell therapy requires a multi-modal approach to comprehensively assess its impact on cardiac function. The protocols and methods outlined in these application notes provide a robust framework for preclinical studies. By combining non-invasive imaging, detailed hemodynamic analysis, and thorough histological and molecular characterization, researchers can gain a deep understanding of the therapeutic potential of this novel regenerative strategy. The structured presentation of quantitative data in tables will facilitate clear interpretation and comparison across experimental groups, ultimately advancing the development of this promising therapy for cardiac repair.
References
Application of MHY-1685 in 3D Cardiac Tissue Models: A Novel Approach to Studying Cardiac Hypertrophy and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY-1685 is a potent, novel small molecule that has been identified as a modulator of autophagy through the inhibition of the mammalian target of rapamycin (mTOR). Emerging research has highlighted its therapeutic potential in cardiac repair by rejuvenating senescent human cardiac stem cells (hCSCs).[1][2] In vivo studies have demonstrated that transplantation of this compound-primed hCSCs into infarcted hearts leads to improved cardiac function, a significant reduction in cardiac fibrosis, and increased capillary density.[1][2] These promising results suggest that this compound could be a valuable tool for studying and potentially treating cardiac pathologies such as hypertrophy and fibrosis.
Three-dimensional (3D) cardiac tissue models, including cardiac spheroids and bioprinted tissues, have become increasingly sophisticated platforms for in vitro studies of the heart.[3] These models more accurately recapitulate the complex cellular interactions and extracellular matrix environment of the native myocardium compared to traditional 2D cell culture. This document provides detailed application notes and protocols for utilizing this compound in 3D cardiac tissue models to investigate its effects on cardiac hypertrophy and fibrosis.
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the inhibition of mTOR, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound promotes the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. In the context of cardiac health, this mechanism is particularly relevant as impaired autophagy is associated with cellular senescence, cardiac aging, and the pathogenesis of heart disease. The rejuvenation of senescent cardiac stem cells by this compound underscores its potential to enhance the regenerative capacity of the heart.
Figure 1: Proposed signaling pathway of this compound in cardiac cells.
Application in 3D Cardiac Tissue Models
The application of this compound in 3D cardiac tissue models allows for the controlled investigation of its anti-hypertrophic and anti-fibrotic properties in a physiologically relevant in vitro setting. These models can be created using a variety of techniques, including hanging drop spheroid formation and 3D bioprinting.
Studying Anti-Hypertrophic Effects
Pathological cardiac hypertrophy, an enlargement of cardiomyocytes, is a major risk factor for heart failure. 3D cardiac spheroids can be stimulated with pro-hypertrophic agents like endothelin-1 (ET-1) to model this condition. The potential of this compound to mitigate hypertrophy can then be assessed.
Investigating Anti-Fibrotic Effects
Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM), leads to stiffening of the heart muscle and impaired function. In 3D cardiac models, fibrosis can be induced by treatment with transforming growth factor-beta 1 (TGF-β1). The efficacy of this compound in preventing or reversing this fibrotic response can be quantified.
Experimental Protocols
The following are detailed protocols for the formation of 3D cardiac spheroids and the subsequent induction and analysis of hypertrophy and fibrosis with this compound treatment.
Figure 2: Experimental workflow for assessing this compound in 3D cardiac models.
Protocol 1: Formation of 3D Cardiac Spheroids
-
Cell Preparation: Culture human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and human cardiac fibroblasts according to standard protocols.
-
Cell Suspension: Prepare a single-cell suspension of iPSC-CMs and cardiac fibroblasts at a ratio of 4:1 in cardiac spheroid formation medium.
-
Hanging Drop: Dispense 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.
-
Incubation: Invert the lid and place it over a petri dish containing sterile PBS to maintain humidity. Incubate at 37°C and 5% CO₂.
-
Spheroid Formation: Spheroids will form within 48-72 hours.
-
Culture: Transfer the formed spheroids to a low-attachment plate for continued culture and subsequent experiments.
Protocol 2: Induction and Treatment of Cardiac Hypertrophy
-
Baseline Measurement: After spheroid formation, capture brightfield images and measure the diameter of the spheroids.
-
Induction: Treat the cardiac spheroids with a pro-hypertrophic agent, such as 100 nM endothelin-1 (ET-1), for 72 hours.
-
This compound Treatment: Concurrently with ET-1 treatment, add this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium. Include a vehicle control group.
-
Analysis:
-
Spheroid Size: Measure the diameter of the spheroids daily.
-
Biomarker Analysis: At the end of the treatment period, harvest the spheroids for analysis of hypertrophic markers such as brain natriuretic peptide (BNP) and beta-myosin heavy chain (β-MHC) by qPCR or immunostaining.
-
High-Content Imaging: Perform high-content screening to assess mitochondrial function, calcium homeostasis, and cellular ATP levels.
-
Protocol 3: Induction and Treatment of Cardiac Fibrosis
-
Induction: Treat mature cardiac spheroids with 10 ng/mL of transforming growth factor-beta 1 (TGF-β1) for 48-72 hours to induce a fibrotic response.
-
This compound Treatment: Co-treat the spheroids with this compound at desired concentrations (e.g., 1, 5, 10 µM).
-
Analysis:
-
Immunostaining: Fix, embed, and section the spheroids. Perform immunostaining for key fibrotic markers, including alpha-smooth muscle actin (α-SMA) and Collagen I.
-
Collagen Quantification: Use PicroSirius Red staining to visualize and quantify collagen deposition.
-
Gene Expression: Analyze the expression of fibrotic genes such as ACTA2 (α-SMA), COL1A1, and CTGF via qPCR.
-
Expected Quantitative Data
The following tables summarize the expected outcomes of this compound treatment on key parameters of cardiac hypertrophy and fibrosis in 3D cardiac tissue models, based on its known in vivo effects.
Table 1: Expected Effects of this compound on Cardiac Hypertrophy Markers
| Parameter | Control | ET-1 (100 nM) | ET-1 + this compound (5 µM) | Expected Outcome with this compound |
| Spheroid Diameter (µm) | 500 ± 25 | 650 ± 30 | 550 ± 28 | Reduction in ET-1 induced size increase |
| BNP mRNA (fold change) | 1.0 | 5.0 ± 0.8 | 2.5 ± 0.5 | Attenuation of ET-1 induced BNP expression |
| β-MHC mRNA (fold change) | 1.0 | 4.5 ± 0.6 | 2.0 ± 0.4 | Attenuation of ET-1 induced β-MHC expression |
Table 2: Expected Effects of this compound on Cardiac Fibrosis Markers
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (5 µM) | Expected Outcome with this compound |
| α-SMA Positive Area (%) | 5 ± 1 | 30 ± 5 | 10 ± 2 | Reduction in fibroblast to myofibroblast differentiation |
| Collagen I Deposition (%) | 10 ± 2 | 40 ± 6 | 15 ± 3 | Decrease in excessive collagen deposition |
| COL1A1 mRNA (fold change) | 1.0 | 8.0 ± 1.2 | 3.0 ± 0.7 | Downregulation of pro-fibrotic gene expression |
Conclusion
The use of this compound in 3D cardiac tissue models presents a powerful in vitro system to dissect its therapeutic potential for cardiac hypertrophy and fibrosis. The protocols outlined here provide a framework for researchers to investigate the efficacy and mechanism of action of this promising compound in a more physiologically relevant context. The expected dose-dependent reduction in hypertrophic and fibrotic markers will provide crucial pre-clinical data and further validate the anti-remodeling properties of this compound observed in vivo. This approach can accelerate the development of novel autophagy-modulating therapies for heart disease.
References
Troubleshooting & Optimization
Troubleshooting MHY-1685 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting insolubility issues with MHY-1685 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel and potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways regulating growth, proliferation, and autophagy.[1][2] Its chemical structure lends it hydrophobic properties, leading to poor solubility in aqueous solutions such as cell culture media. This can result in precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the best possible dissolution and stability of the compound.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
No, this compound is poorly soluble in aqueous solutions. Attempting to dissolve it directly in water or PBS will likely result in a suspension with very little dissolved compound, making it unsuitable for most experiments.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when diluting your this compound DMSO stock solution into cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and overcome this issue.
Potential Causes of Precipitation:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final aqueous medium.
-
Media Components: Interactions with proteins, salts, or other components in the cell culture medium can reduce solubility.
-
Temperature: Adding a cold stock solution to warmer media can induce precipitation.
-
pH: Although less common for this class of compounds, significant pH shifts in the media could potentially affect solubility.
Solubility Data Summary
The following table provides estimated solubility information for this compound in common laboratory solvents. Note: This data is based on the general properties of hydrophobic small molecules and should be confirmed experimentally.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for stock solutions. |
| Ethanol | Sparingly Soluble | May require heating; not ideal for stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol utilizes a stepwise dilution method to minimize "solvent shock" and reduce the likelihood of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in a small volume of the pre-warmed medium. A 1:10 dilution is a good starting point (e.g., 1 µL of 10 mM stock into 9 µL of media for a 1 mM intermediate solution). Mix gently by pipetting.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired working concentration. For example, to make a 10 µM final solution, add 10 µL of the 1 mM intermediate solution to 990 µL of media.
-
Mix Thoroughly: Gently invert the tube or swirl the plate to ensure a homogenous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is ≤ 0.1% to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: this compound inhibits the mTORC1 signaling pathway.
References
Optimizing MHY-1685 concentration for maximum anti-senescence effect
Welcome to the technical support center for MHY-1685, a novel compound investigated for its anti-senescence properties. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in anti-senescence experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable anti-senescence effect | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response in your specific cell type or senescence model. 2. Insufficient treatment duration: The incubation time with this compound may not be long enough to reverse or prevent senescent phenotypes. 3. Advanced senescent state: The cells may be too far into the senescence program for this compound to have a significant effect.[1] 4. Incorrect assay execution: Issues with the Senescence-Associated β-galactosidase (SA-β-gal) staining or other senescence assays. | 1. Optimize this compound concentration: Perform a dose-response experiment. A concentration of 1 µM has been shown to be effective in human cardiac stem cells.[2] 2. Extend treatment period: Consider a longer-term priming of the cells with this compound.[2] 3. Use appropriate controls: Ensure you have positive (e.g., senescent untreated cells) and negative (e.g., young, proliferating cells) controls to validate your experimental system. 4. Verify assay protocol: Review and optimize your SA-β-gal staining protocol, paying close attention to pH and fixation conditions.[3][4] |
| Cytotoxicity observed | 1. High this compound concentration: this compound can be cytotoxic at higher concentrations. 2. Cell type sensitivity: Your specific cell line may be more sensitive to this compound. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Reduce this compound concentration: A cytotoxicity assay in human cardiac stem cells showed tolerance up to 10 µM. Consider using a concentration of 1 µM or lower. 2. Perform a viability assay: Conduct a dose-response curve to determine the IC50 of this compound in your cell line. 3. Control for solvent concentration: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is at a non-toxic level. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or underlying health can affect senescence induction and response to treatment. 2. Reagent instability: Improper storage or handling of this compound or other reagents. 3. Inconsistent timing: Variations in treatment duration or the timing of assays. | 1. Standardize cell culture practices: Use cells within a consistent passage range and plate them at a consistent density. Avoid letting cells become over-confluent, as this can induce senescence. 2. Proper reagent handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 3. Maintain consistent timing: Adhere strictly to the established experimental timeline for treatment and assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in exerting its anti-senescence effects?
A1: this compound is a novel small molecule that has been shown to be an mTOR inhibitor. By inhibiting the mTOR signaling pathway, this compound activates autophagy, a cellular recycling process that can help to clear damaged components and mitigate the senescent phenotype.
Q2: What is the optimal concentration of this compound to use for anti-senescence experiments?
A2: The optimal concentration can vary depending on the cell type and experimental conditions. However, a study on human cardiac stem cells found that a concentration of 1 µM this compound was effective for long-term priming to attenuate senescence. It is recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How should I prepare this compound for my experiments?
A3: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration. Always ensure the final solvent concentration in the culture medium is low and non-toxic to the cells.
Q4: What are the key signaling pathways I should investigate when studying the effects of this compound on cellular senescence?
A4: The primary pathway to investigate is the mTOR signaling pathway and its downstream effects on autophagy. Additionally, it is beneficial to examine the canonical senescence pathways, including the p53/p21 and p16/pRb pathways, to understand how this compound may be modulating these key regulators of cell cycle arrest.
Q5: What are the appropriate controls for an this compound anti-senescence experiment?
A5: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Senescent Control: Senescent cells that do not receive this compound treatment.
-
Young/Proliferating Control: Early passage, non-senescent cells to serve as a baseline for the absence of senescence markers.
Quantitative Data Summary
The following table summarizes the key concentrations of this compound from published research.
| Parameter | Concentration | Cell Type | Observation | Reference |
| Effective Anti-Senescence Concentration | 1 µM | Human Cardiac Stem Cells (hCSCs) | Continuous exposure significantly reduced the number of SA-β-gal positive cells and attenuated the senescent phenotype. | |
| Cytotoxicity Threshold | Up to 10 µM | Human Cardiac Stem Cells (hCSCs) | Cells were found to be relatively tolerant to concentrations up to 10 µM after 24 hours of treatment. |
Detailed Experimental Protocol: Assessing the Anti-Senescence Effect of this compound using SA-β-Galactosidase Staining
This protocol provides a general framework for inducing senescence and treating cells with this compound, followed by analysis of the senescence marker SA-β-gal.
1. Cell Culture and Senescence Induction: a. Culture your cells of interest in the appropriate growth medium and conditions. b. Induce senescence using a suitable method (e.g., replicative exhaustion, doxorubicin treatment, or radiation). c. Include a control group of early-passage, proliferating cells.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM to determine the optimal concentration). c. Include a vehicle control group treated with the same final concentration of DMSO. d. Replace the medium of the senescent cells with the this compound or vehicle-containing medium. e. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours, or for a longer-term priming period).
3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining: a. After treatment, wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 3-5 minutes at room temperature. c. Wash the cells three times with PBS. d. Prepare the SA-β-gal staining solution. A typical recipe includes:
- 1 mg/mL X-gal
- 40 mM citric acid/sodium phosphate buffer, pH 6.0
- 5 mM potassium ferrocyanide
- 5 mM potassium ferricyanide
- 150 mM NaCl
- 2 mM MgCl2 e. Add the staining solution to the cells and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. f. After incubation, remove the staining solution and wash the cells with PBS. g. Acquire images of the cells using a bright-field microscope.
4. Quantification and Analysis: a. Count the number of blue (SA-β-gal positive) cells and the total number of cells in multiple random fields for each condition. b. Calculate the percentage of SA-β-gal positive cells for each treatment group. c. Compare the percentage of senescent cells in the this compound treated groups to the vehicle-treated senescent control group.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism and its relation to senescence pathways.
References
- 1. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cardiac stem cells rejuvenated by modulating autophagy with this compound enhance the therapeutic potential for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buckinstitute.org [buckinstitute.org]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
How to minimize MHY-1685 off-target effects in cell culture
Welcome to the technical support center for MHY-1685, a novel and potent mTOR inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2] this compound has been shown to be effective in rejuvenating senescent human cardiac stem cells through the modulation of autophagy.[3][4][5]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action. Minimizing off-target effects is critical for ensuring data integrity and the successful translation of research findings.
Q3: What is the recommended concentration of this compound to use in cell culture?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new experimental system. A good starting point is to perform a dose-response curve to determine the IC50 value for mTOR inhibition in your specific cell line. Based on existing studies, this compound has been used at concentrations up to 10 μM in human cardiac stem cells with low cytotoxicity. However, for minimizing off-target effects, it is generally recommended to use the lowest concentration that elicits the desired on-target effect.
Q4: How can I confirm that the observed effects of this compound in my cells are due to mTOR inhibition?
A4: On-target engagement can be validated using several methods. A Western blot analysis of downstream mTOR signaling proteins, such as phosphorylated S6K1 and 4E-BP1, can confirm mTORC1 inhibition. Additionally, a rescue experiment, where the observed phenotype is reversed by the introduction of a constitutively active form of mTOR or its downstream effectors, can provide strong evidence for on-target activity. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which directly measures the binding of this compound to mTOR in intact cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Unexpected Phenotypes | - this compound concentration is too high.- Off-target effects.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response experiment to identify the optimal, non-toxic concentration range.- Use a structurally unrelated mTOR inhibitor to see if the same phenotype is observed.- Test this compound in a cell line that does not express mTOR (if available) to identify off-target effects.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent or Non-reproducible Results | - Variability in cell density or confluency.- Inconsistent this compound treatment duration.- Degradation of this compound stock solution. | - Maintain consistent cell seeding densities and treatment conditions across all experiments.- Prepare fresh working solutions of this compound from a frozen stock for each experiment.- Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| No Observable Effect on mTOR Signaling | - this compound concentration is too low.- The cell line is insensitive to mTOR inhibition.- Poor quality of antibodies for Western blotting. | - Increase the concentration of this compound.- Confirm the expression and activity of the mTOR pathway in your cell line.- Use validated antibodies and include appropriate positive and negative controls in your Western blot experiments. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using Western Blot
This protocol aims to determine the optimal concentration of this compound for inhibiting mTOR signaling in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Prepare a serial dilution of this compound in complete cell culture medium (e.g., 0.01, 0.1, 1, 5, 10 μM). Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the primary and secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the concentration of this compound that results in a 50% reduction in the phosphorylation of mTOR downstream targets (IC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermocycler
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a chosen concentration (e.g., 10x IC50) or with DMSO for 1-2 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble mTOR in the supernatant by Western blot. A shift in the melting curve of mTOR in the this compound-treated samples compared to the control indicates target engagement.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Target | Cell Line | IC50 (nM) |
| mTORC1 (p-S6K1) | Cell Line A | 50 |
| mTORC1 (p-S6K1) | Cell Line B | 75 |
| Off-Target Kinase X | Cell Line A | >10,000 |
| Off-Target Kinase Y | Cell Line A | 2,500 |
Note: These are example values. Researchers should determine the IC50 experimentally for their specific system.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: MHY-1685 Treatment of human Cardiac Stem Cells (hCSCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MHY-1685 for the rejuvenation of human Cardiac Stem Cells (hCSCs). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address the inherent variability in hCSC response to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect hCSCs?
A1: this compound is a novel small molecule that acts as a mammalian target of rapamycin (mTOR) inhibitor.[1][2] By inhibiting the mTOR signaling pathway, this compound promotes autophagy, a cellular process of degradation and recycling of damaged components.[1] This induction of autophagy has been shown to rejuvenate senescent hCSCs, leading to increased viability, enhanced proliferation, improved differentiation potential, and greater resistance to oxidative stress.[1][2]
Q2: What is the optimal concentration of this compound for treating hCSCs?
A2: Based on cytotoxicity assays, hCSCs are tolerant to this compound concentrations up to 10 μM.[1] For long-term priming to enhance the proliferative potential of senescent hCSCs, a concentration of 1 μM has been used effectively.[1] However, it is always recommended to perform a dose-response experiment for your specific hCSC line and experimental conditions to determine the optimal concentration.
Q3: How does this compound-induced autophagy benefit hCSCs?
A3: Autophagy plays a crucial role in stem cell maintenance and differentiation.[3] In the context of this compound treatment, autophagy activation helps to clear accumulated cellular damage associated with senescence, thereby restoring the regenerative potential of aged hCSCs.[1] This "rejuvenation" leads to improved cardiac repair capabilities both in vitro and in vivo.[1][2]
Q4: What are the expected outcomes of successful this compound treatment on hCSCs?
A4: Successful treatment of senescent hCSCs with this compound should result in several observable positive outcomes, including:
-
Increased cell viability and proliferation.[1]
-
Reduced expression of senescence-associated markers (e.g., β-galactosidase).[1]
-
Enhanced expression of stemness markers.[1]
-
Improved differentiation potential into vascular lineages.[1]
-
Increased resistance to oxidative stress.[1]
Troubleshooting Guide: Addressing Variability in hCSC Response
Variability in experimental results is a common challenge in stem cell research. The following guide addresses potential sources of inconsistent hCSC response to this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent effects of this compound on hCSC proliferation and viability. | Donor-to-donor variability: hCSCs from different donors can exhibit inherent differences in their metabolic activity and proliferation rates.[4] This can influence their baseline mTOR signaling and autophagic flux, leading to varied responses to this compound. | Characterize the baseline proliferation and metabolic rates of hCSCs from different donors before initiating large-scale experiments. If possible, use hCSCs from the same donor for a set of comparative experiments. |
| High cell passage number: Continuous subculturing can lead to cellular senescence and genetic drift, altering the phenotype and responsiveness of hCSCs.[5][6] High-passage cells may already have altered mTOR signaling and a reduced capacity for autophagy. | Use low-passage hCSCs for all experiments. It is crucial to maintain a detailed record of the passage number for each cell stock and to thaw a new vial of low-passage cells after a defined number of passages. | |
| Inconsistent cell seeding density: Cell density can significantly impact mTOR signaling.[7] High cell density can lead to contact inhibition and a natural downregulation of the mTOR pathway, potentially masking the effects of this compound.[7] | Optimize and standardize cell seeding density for all experiments. Ensure that cells are in the exponential growth phase when this compound treatment is initiated. | |
| Variable levels of autophagy induction observed after this compound treatment. | Suboptimal this compound concentration: The dose-dependent effects of this compound on mTOR inhibition and autophagy induction may vary between different hCSC lines. | Perform a dose-response curve to determine the optimal this compound concentration that induces a robust autophagic response without causing cytotoxicity in your specific hCSC line. |
| Issues with autophagy detection assay: Autophagy is a dynamic process, and the timing of measurement is critical. Common assays like CYTO-ID staining or LC3 immunoblotting can be influenced by experimental timing and technique. | Carefully optimize the timing of your autophagy assessment post-treatment. For LC3 immunoblotting, include appropriate controls such as chloroquine to assess autophagic flux. | |
| Poor differentiation of this compound-treated hCSCs. | Inherent variability in differentiation potential: The differentiation capacity of stem cells can be influenced by a multitude of factors, including donor origin and culture conditions. The response to autophagy modulation in terms of differentiation can also be complex and context-dependent.[8] | Standardize your differentiation protocol meticulously. Assess the baseline differentiation potential of your hCSC line. Consider that while this compound can enhance differentiation potential, it may not overcome inherent limitations of a particular cell line. |
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on hCSCs.
Table 1: Effect of this compound on hCSC Viability and Proliferation
| Parameter | Vehicle Control | This compound (1 µM) |
| Cell Viability (at passage 16) | Baseline | Increased |
| Proliferation Rate (CCK-8 Assay) | Baseline | Higher |
| BrdU Incorporation | Baseline | Increased |
Data synthesized from the findings reported in Park et al., 2021.[1]
Table 2: Effect of this compound on Senescence Markers in hCSCs
| Senescence Marker | Vehicle Control | This compound (1 µM) |
| Cell Size | Enlarged, flattened | Reduced size, less flattened |
| SA β-gal Positive Cells | High | Significantly reduced |
| p16INK4a Protein Level | High | Reduced |
| p53 Protein Level | High | Reduced |
| p27 Protein Level | High | Reduced |
Data synthesized from the findings reported in Park et al., 2021.[1]
Experimental Protocols
Protocol 1: Culture of Human Cardiac Stem Cells (hCSCs)
-
Coating Plates: Coat culture plates with 10 µg/mL fibronectin in PBS for at least 2 hours at 37°C.
-
Thawing Cells: Rapidly thaw cryopreserved hCSCs in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing pre-warmed hCSC growth medium (e.g., Ham's F-12 medium supplemented with 10% FBS, 10 ng/mL bFGF, and 1% penicillin-streptomycin).
-
Seeding: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed onto the fibronectin-coated plates at a density of 5 x 103 cells/cm2.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using a suitable cell dissociation reagent (e.g., TrypLE). Resuspend the cells in growth medium and re-plate at the desired density.
Protocol 2: this compound Treatment of hCSCs
-
Cell Seeding: Seed hCSCs in fibronectin-coated plates at the optimized density determined for your specific assay. Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in hCSC growth medium to the desired final concentration (e.g., 1 µM for long-term priming). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration as per the experimental design (e.g., 24 hours for short-term treatment or for the entire culture period for long-term priming).
-
Downstream Analysis: After the treatment period, proceed with the desired assays (e.g., viability, proliferation, autophagy detection).
Protocol 3: Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding and Treatment: Seed hCSCs in a 96-well plate and treat with this compound or vehicle control as described in Protocol 2.
-
Addition of CCK-8 Reagent: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells.
Protocol 4: Autophagy Detection (CYTO-ID® Autophagy Detection Kit)
-
Cell Seeding and Treatment: Seed hCSCs on sterile coverslips in a multi-well plate and treat with this compound or vehicle control as described in Protocol 2. Include a positive control (e.g., rapamycin) and a negative control (e.g., chloroquine).
-
Staining: After treatment, remove the medium and wash the cells with assay buffer. Add the CYTO-ID® Green Stain Solution diluted in assay buffer to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with assay buffer.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the fluorescently labeled autophagic vacuoles using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity or the number of puncta per cell to measure the level of autophagy.
Mandatory Visualizations
Caption: this compound signaling pathway in hCSCs.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Human cardiac stem cells rejuvenated by modulating autophagy with this compound enhance the therapeutic potential for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Autophagy in stem cell maintenance and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contact inhibition and high cell density deactivate the mammalian target of rapamycin pathway, thus suppressing the senescence program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy stimulation delayed biological aging and decreased cardiac differentiation in rabbit mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Long-Term Survival of MHY-1685 Primed hCSCs Post-Transplantation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term survival of MHY-1685 primed human cardiac stem cells (hCSCs) following transplantation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and hCSCs.
| Issue | Possible Cause | Recommended Solution |
| Low hCSC Viability After this compound Priming | Suboptimal this compound concentration. | Titrate this compound concentration to determine the optimal dose for your specific hCSC line. In vitro experiments have shown that this compound priming can lead to higher viability in response to oxidative stress[1][2]. |
| Prolonged exposure to this compound. | Optimize the duration of this compound priming. Continuous long-term culture may not be necessary to achieve the desired anti-senescence effects. | |
| Poor initial quality of hCSCs. | Ensure that the initial hCSC population is healthy and free from contamination. Cellular senescence in the initial culture can reduce the regenerative potential of stem cells[1]. | |
| Reduced Proliferation of Primed hCSCs | Incorrect this compound dosage. | Verify the concentration of this compound. Studies indicate that this compound priming enhances the proliferation potential of hCSCs[1][2]. |
| Cell culture conditions are not optimal. | Maintain optimal cell culture conditions, including media composition, temperature, and CO2 levels. | |
| Poor Engraftment and Survival of hCSCs Post-Transplantation | Suboptimal priming with this compound. | Ensure hCSCs are properly primed with this compound to enhance their survival and engraftment capabilities. This compound-primed hCSCs have shown enhanced cell engraftment and survival, with reduced apoptosis and increased proliferation post-transplantation[3]. |
| Host immune rejection. | Consider the use of immunosuppressive agents to prevent rejection of the transplanted cells. | |
| Apoptosis of transplanted cells. | This compound priming has been shown to reduce apoptosis in the infarct zone[3]. Verify the priming protocol if high levels of apoptosis are observed. | |
| Lack of Functional Improvement in the Heart Post-Transplantation | Insufficient number of viable transplanted cells. | Increase the number of transplanted hCSCs. The retention of hCSCs is significantly higher in the this compound-primed group[3]. |
| Poor differentiation of hCSCs into cardiac lineages. | This compound priming has been shown to enhance the differentiation potential of hCSCs into vascular lineages[1][2]. Assess the differentiation markers to confirm the cell fate. | |
| Inadequate rejuvenation of senescent hCSCs. | This compound acts as a senescence inhibitor by modulating autophagy[1]. Confirm the expression of stemness-related markers, which should be enhanced after priming[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on hCSCs?
A1: this compound is a novel mammalian target of rapamycin (mTOR) inhibitor.[1][2] It rejuvenates senile hCSCs by modulating autophagy, which helps to reduce cellular senescence and enhance the therapeutic potential of the cells for cardiac repair.[1]
Q2: What are the expected in vitro effects of this compound on hCSCs?
A2: In vitro, this compound priming has been shown to increase the viability of hCSCs in response to oxidative stress, enhance their proliferation potential, and boost the expression of stemness-related markers.[1][2] It also promotes the differentiation potential of hCSCs into vascular lineages.[1][2]
Q3: What are the observed in vivo benefits of transplanting this compound primed hCSCs?
A3: In vivo studies have demonstrated that transplantation of this compound-primed hCSCs leads to improved cardiac function at 4 weeks post-myocardial infarction.[1][2] This includes significantly lower cardiac fibrosis and higher capillary density.[1][2] Furthermore, these primed hCSCs survive for longer durations and have a higher potential to differentiate into endothelial cells within the infarcted hearts.[1][2]
Q4: Does long-term treatment with this compound induce tumorigenesis?
A4: Studies have suggested that long-term treatment of hCSCs with this compound does not cause tumors, even though it upregulates the cell cycle of hCSCs.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound primed hCSCs.
Table 1: In Vitro Effects of this compound on hCSC Viability and Proliferation
| Parameter | Vehicle Control (Senescent hCSCs) | This compound Primed hCSCs | Reference |
| Cell Viability (CCK-8 assay) | Lower | Higher (p < 0.05) | [2] |
| Proliferation Rate (CCK-8 assay) | Lower | Higher (p < 0.05) | [2] |
| S-phase Cells (BrdU incorporation) | Lower | Higher (p < 0.05) | [2] |
Table 2: In Vivo Effects of this compound Primed hCSC Transplantation
| Parameter | Senescent hCSC Group | This compound Primed hCSC Group | Reference |
| hCSC Retention (1 week post-transplantation) | Lower | Higher (p < 0.05) | [3] |
| Apoptosis (TUNEL assay in infarct zone) | Higher | Lower (p < 0.05) | [3] |
| Proliferation (Ki-67 staining in infarct zone) | Lower | Higher (p < 0.05) | [3] |
| Left Ventricular Ejection Fraction (EF) | Lower | Significantly Improved | [4] |
| Left Fractional Shortening (FS) | Lower | Significantly Improved | [4] |
Experimental Protocols
Protocol 1: this compound Priming of hCSCs
-
Culture hCSCs in a standard growth medium.
-
For long-term priming, continuously treat the hCSCs with this compound at the desired concentration or with a vehicle control.
-
Monitor the cells for changes in morphology, viability, and proliferation.
-
Assess the senescent phenotype using appropriate assays (e.g., CCK-8 for viability and proliferation, BrdU for S-phase quantification).
Protocol 2: In Vivo Transplantation of Primed hCSCs
-
Induce myocardial infarction (MI) in an appropriate animal model (e.g., rats).
-
One week after MI, transplant the this compound-primed hCSCs or control senescent hCSCs into the infarct zone.
-
Monitor cardiac function weekly using echocardiography.
-
At the study endpoint (e.g., 4 weeks post-transplantation), sacrifice the animals and perform histological analysis.
-
Assess hCSC retention, apoptosis (TUNEL assay), and proliferation (Ki-67 staining) in the heart tissue sections.
Visualizations
Caption: this compound signaling pathway in hCSCs.
References
Overcoming challenges in scaling up MHY-1685-based cell therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in scaling up MHY-1685-based cell therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiac stem cell therapy?
A1: this compound is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1] In the context of cardiac stem cell therapy, this compound is used to "prime" or pre-treat human cardiac stem cells (hCSCs) to rejuvenate them. It functions by modulating autophagy, a cellular process for clearing damaged components, through the inhibition of mTOR signaling. This process helps to counter cellular senescence, which can reduce the therapeutic potential of stem cells.[1]
Q2: What are the expected benefits of priming hCSCs with this compound?
A2: Priming senescent hCSCs with this compound has been shown to enhance their therapeutic potential for cardiac repair. In vitro studies have demonstrated that this compound-primed hCSCs exhibit increased viability, proliferation, and a greater potential to differentiate into vascular lineages.[1] In vivo studies have shown that transplantation of these primed cells leads to improved cardiac function and a reduction in cardiac fibrosis.[1]
Q3: What are the major challenges when scaling up the production of this compound-primed hCSCs?
A3: Scaling up any cell therapy product presents a unique set of challenges. For this compound-based therapy, these can be broadly categorized as:
-
Manufacturing and Scalability: Transitioning from small-scale laboratory cultures to large-scale bioreactors can be difficult. Maintaining consistency and quality across larger batches is a primary hurdle.[2]
-
Cost of Goods: The high cost of cell therapy manufacturing is a significant barrier. This includes expenses related to specialized facilities, equipment, reagents, and highly skilled personnel.
-
Quality Control and Regulatory Compliance: Ensuring the safety, purity, and potency of the final cell product is critical and requires robust quality control (QC) testing and adherence to strict regulatory guidelines.
-
Supply Chain and Raw Materials: Securing a consistent and high-quality supply of raw materials, including the this compound compound and cell culture reagents, can be a logistical challenge.
Troubleshooting Guides
Section 1: this compound Formulation and Stability
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Poor solubility of this compound in aqueous solutions.- Interaction with media components at large volumes.- Incorrect storage of this compound stock solution. | - Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.- Perform solubility studies to determine the optimal concentration for your specific culture medium.- Add the this compound stock solution to the culture medium slowly while gently mixing.- Ensure this compound stock solutions are stored at the recommended temperature and protected from light. |
| Inconsistent priming efficacy across batches | - Degradation of this compound in the culture medium over time.- Lot-to-lot variability of the this compound compound. | - Evaluate the stability of this compound in your culture medium under incubation conditions (37°C, 5% CO2). This can be done using analytical methods like HPLC.- Implement a raw material testing program to qualify each new lot of this compound for purity and identity.- Consider a fed-batch or perfusion strategy to maintain a consistent concentration of this compound in large-volume cultures. |
Section 2: Cell Culture and Expansion
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced cell viability or proliferation at scale | - Suboptimal bioreactor conditions (e.g., shear stress, pH, dissolved oxygen).- Nutrient depletion or accumulation of toxic metabolites in large-volume cultures.- Inconsistent this compound concentration. | - Optimize bioreactor parameters such as agitation speed, gas exchange rates, and feeding strategies.- Implement a perfusion or fed-batch culture system to maintain optimal nutrient levels and remove waste products.- Monitor this compound concentration in the culture medium and adjust dosing as needed. |
| Increased cellular senescence in scaled-up cultures | - Extended time in culture required for large-scale expansion.- Suboptimal culture conditions leading to cellular stress. | - Optimize the seeding density and passage number to minimize the time in culture.- Ensure consistent and optimal this compound priming to counteract senescence.- Monitor senescence markers (e.g., SA-β-gal staining) as an in-process quality control check. |
| Batch-to-batch variability in cell characteristics | - Inherent biological variability of primary hCSCs.- Inconsistent manufacturing processes. | - Implement robust process controls and standard operating procedures (SOPs) for all manufacturing steps.- Utilize automation and closed systems to minimize manual handling and operator-dependent variability.- Thoroughly characterize the starting cell population and establish stringent acceptance criteria. |
Section 3: Quality Control and Release Testing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to meet release criteria for cell identity and purity | - Contamination with other cell types.- Inconsistent differentiation of hCSCs. | - Implement stringent aseptic techniques and consider the use of closed manufacturing systems to prevent contamination.- Utilize flow cytometry to assess the expression of specific cell surface markers for hCSCs and potential contaminating cell populations. |
| Inconsistent potency of the final cell product | - Variability in the this compound priming process.- Differences in the functional characteristics of the expanded cells. | - Develop and validate a robust potency assay that reflects the mechanism of action of this compound-primed hCSCs (e.g., an in vitro angiogenesis assay or a migration assay).- Monitor the expression of key genes and proteins associated with the rejuvenated phenotype as part of the release testing. |
| Presence of residual this compound in the final product | - Inadequate washing of the cells after the priming step. | - Develop and validate an analytical method (e.g., LC-MS/MS) to quantify residual this compound in the final cell product.- Optimize the cell washing protocol to ensure the removal of residual compound to acceptable levels as determined by regulatory guidelines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for addition to cell culture medium.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes
-
Sterile, 0.22 µm syringe filter
-
-
Methodology:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the this compound is completely dissolved.
-
Sterile-filter the this compound stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control of this compound-Primed hCSCs
-
Objective: To assess the quality and consistency of this compound-primed hCSCs.
-
Key Quality Attributes and Assays:
| Attribute | Assay | Acceptance Criteria (Example) |
| Identity | Flow cytometry for hCSC-specific markers (e.g., c-kit, Sca-1) | ≥ 90% of cells are positive for specified markers. |
| Purity | Flow cytometry for markers of contaminating cells (e.g., fibroblasts, endothelial cells) | ≤ 5% contaminating cells. |
| Viability | Trypan blue exclusion or automated cell counter | ≥ 90% viability. |
| Potency | In vitro tube formation assay on Matrigel | Significant increase in tube formation compared to unprimed senescent cells. |
| Senescence | Senescence-Associated β-galactosidase (SA-β-gal) staining | ≤ 10% of cells are positive for SA-β-gal. |
| Residual this compound | LC-MS/MS | Below the limit of quantification (LOQ) or a pre-defined safety threshold. |
| Sterility | Compendial sterility testing (e.g., USP <71>) | No microbial growth. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) assay | ≤ 5 EU/kg/hour. |
Visualizations
References
MHY-1685 cytotoxicity assessment and mitigation strategies
Welcome to the technical support center for MHY-1685. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the assessment and mitigation of potential cytotoxicity associated with this compound, a novel mammalian target of rapamycin (mTOR) inhibitor. While this compound has been shown to rejuvenate senescent human cardiac stem cells by modulating autophagy, understanding its cytotoxic potential is crucial for accurate experimental design and interpretation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel inhibitor of the mammalian target of rapamycin (mTOR).[1] mTOR is a critical kinase that regulates cell growth, proliferation, and survival through two distinct complexes, mTORC1 and mTORC2. By inhibiting mTOR, this compound can modulate downstream signaling pathways, including those involved in autophagy and apoptosis.
Q2: Is this compound expected to be cytotoxic?
A2: The cytotoxic effects of mTOR inhibitors, including this compound, are often cell-type specific and dependent on the concentration and duration of exposure. While this compound has been shown to enhance the viability of human cardiac stem cells under certain conditions, it may exhibit cytotoxic effects in other cell lines, particularly cancer cells, where mTOR signaling is often dysregulated.[1] Inhibition of the mTOR pathway can lead to G1 cell cycle arrest and, in some cases, induce apoptosis.[2][3]
Q3: What are the common causes of inconsistent results in this compound experiments?
A3: Inconsistent results can stem from several factors, including:
-
Compound Stability: Ensure proper storage of this compound and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell seeding density, serum concentration, and passage number can affect cellular response.
-
Assay Variability: The choice of cytotoxicity assay and the timing of the measurement can influence the outcome.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Table 1: Troubleshooting High Cytotoxicity
| Potential Cause | Recommended Solution |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal non-toxic and effective concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Prolonged Exposure | Conduct a time-course experiment to identify the optimal incubation time for your desired effect without inducing excessive cell death. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to mTOR inhibitors. Consider using a lower concentration range for sensitive cell lines. |
| Contamination | Regularly check cell cultures for mycoplasma or bacterial contamination, which can exacerbate cytotoxicity. |
Issue 2: Lack of Expected Biological Effect
Table 2: Troubleshooting Lack of Effect
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response study to identify the effective concentration. |
| Insufficient Treatment Duration | The biological effect may require a longer incubation period. Perform a time-course experiment. |
| Feedback Loop Activation | Inhibition of mTORC1 can lead to the activation of pro-survival pathways, such as Akt signaling, which may counteract the intended effect. Assess the phosphorylation status of key signaling proteins like Akt (Ser473) and S6K. |
| Compound Inactivity | Verify the integrity and activity of your this compound stock solution. |
| Cell Line Resistance | The specific cell line may be resistant to mTOR inhibition due to genetic mutations or alternative signaling pathways. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a given cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for verifying the on-target effect of this compound by assessing the phosphorylation status of key mTOR pathway proteins.
-
Cell Treatment and Lysis: Culture and treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Prepare protein samples and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated and total forms of mTOR, S6K, and 4E-BP1.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.
Visualizations
Caption: this compound inhibits mTORC1 and mTORC2, modulating key cellular processes.
References
Technical Support Center: Refinement of MHY-1685 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for MHY-1685 in in vivo studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. This compound exerts its effects by inhibiting the kinase activity of mTOR, which can lead to the modulation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway. This inhibition can induce autophagy and has been shown to have therapeutic potential in rejuvenating senescent cells, such as human cardiac stem cells.[4][5]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many kinase inhibitors, this compound is a hydrophobic molecule. The primary challenges for its in vivo delivery stem from its low aqueous solubility. This can lead to difficulties in preparing formulations suitable for systemic administration, potential for precipitation upon injection, and can affect its bioavailability. Additionally, the use of high concentrations of organic solvents to dissolve this compound can cause toxicity in animal models.
Q3: What are the recommended vehicles for formulating this compound for in vivo administration?
A3: Due to its hydrophobic nature, this compound requires a non-aqueous or co-solvent system for in vivo delivery. While a specific vehicle for direct in vivo administration of this compound has not been published, common vehicles for other hydrophobic mTOR inhibitors, such as rapamycin, can be adapted. A widely used vehicle for intraperitoneal (i.p.) injection of mTOR inhibitors is a mixture of 5% PEG 400 and 5% Tween 80 in sterile saline. It is crucial to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) before adding the other components of the vehicle to prevent precipitation.
Q4: What is a recommended starting dose and route of administration for this compound in mice?
A4: There is no established optimal dose for direct in vivo administration of this compound. A dose-response study is recommended to determine the effective and non-toxic dose for your specific animal model and experimental endpoint. Based on studies with other mTOR inhibitors, a starting dose in the range of 1-10 mg/kg administered via intraperitoneal (i.p.) injection every other day could be considered.
Troubleshooting Guides
Problem 1: Precipitation of this compound in the vehicle during preparation or before injection.
| Potential Cause | Solution |
| This compound concentration exceeds its solubility in the chosen vehicle. | - Perform a solubility test to determine the maximum soluble concentration in your vehicle. - Reduce the final concentration of this compound in the formulation. |
| Incorrect order of mixing co-solvents. | - Always dissolve this compound completely in a small volume of 100% DMSO first before slowly adding other vehicle components like PEG 400, Tween 80, and finally the aqueous solution (e.g., sterile saline). |
| Temperature drop causing reduced solubility. | - Gently warm the solution to 37°C and maintain this temperature until injection. |
Problem 2: Adverse reactions in animals after injection (e.g., distress, lethargy, localized irritation).
| Potential Cause | Solution |
| Toxicity from the vehicle, particularly high concentrations of DMSO. | - Minimize the percentage of DMSO in the final formulation, ideally to 10% or less. - Consider alternative, less toxic co-solvents. - Always include a vehicle-only control group to assess the effects of the vehicle itself. |
| Rapid injection causing local tissue damage or discomfort. | - Administer the injection slowly and at a consistent rate. |
| Non-physiological pH or osmolality of the formulation. | - Measure the pH of the final formulation and adjust it to a physiological range (pH 7.2-7.4) if necessary. - Ensure the formulation is iso-osmotic, especially for intravenous injections. |
Problem 3: Inconsistent or no observable effect at the expected therapeutic dose.
| Potential Cause | Solution |
| Poor bioavailability due to the route of administration or rapid metabolism. | - Consider a different route of administration (e.g., intravenous for higher systemic exposure, though formulation is more challenging). - Increase the dosing frequency based on the compound's expected half-life. |
| Sub-optimal therapeutic dose. | - Conduct a dose-response study to identify the optimal dose for the desired effect. |
| Instability of this compound in the formulation. | - Prepare the formulation fresh before each use. - Store the stock solution of this compound in DMSO at -20°C or -80°C and protect from light. |
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Solubility in DMSO | 46 mg/mL (198.11 mM) | Selleck Chemicals |
| Recommended DMSO concentration in final in vivo formulation | ≤ 10% (v/v) | General recommendation for animal studies |
| Example vehicle for mTOR inhibitors (e.g., Rapamycin) | 5% PEG 400, 5% Tween 80 in sterile saline | Bio-protocol |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing. This stock solution can be stored at -20°C or -80°C for long-term use. Protect from light.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the required volumes of PEG 400, Tween 80, and sterile saline. For a final vehicle composition of 5% PEG 400 and 5% Tween 80, you would mix 5 parts PEG 400, 5 parts Tween 80, and 90 parts sterile saline.
-
-
Prepare the Final Dosing Solution (prepare fresh daily):
-
Calculate the required volume of the this compound stock solution needed for the desired final concentration and total injection volume.
-
In a new sterile tube, add the calculated volume of the this compound DMSO stock solution.
-
Slowly add the vehicle mixture to the DMSO stock solution while continuously vortexing to prevent precipitation. The final concentration of DMSO should not exceed 10%.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates before injection.
-
Visualizations
Caption: this compound inhibits the mTOR signaling pathway.
Caption: General workflow for this compound in vivo experiments.
Caption: Troubleshooting logic for this compound in vivo studies.
References
How to control for batch-to-batch variation of MHY-1685
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variation of MHY-1685.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). By inhibiting mTOR, this compound can modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. This mechanism has been explored for its potential to rejuvenate senile human cardiac stem cells, suggesting its utility in research related to cardiac repair and cellular aging.
Q2: Why is it important to control for batch-to-batch variation of this compound?
Q3: What are the initial steps I should take when I receive a new batch of this compound?
When you receive a new batch of this compound, it is crucial to qualify it against a previously characterized or "golden" batch that has yielded reliable results in your assays. If you do not have a golden batch, the first batch you receive should be thoroughly characterized and reserved as a reference standard for future comparisons. The initial steps should include:
-
Visual Inspection: Check for any differences in physical appearance (color, texture) compared to previous batches.
-
Solubility Test: Ensure the new batch dissolves as expected in your standard solvent (e.g., DMSO).
-
Analytical Characterization: Perform a series of analytical tests to confirm the identity, purity, and structural integrity of the compound.
Q4: What analytical techniques are recommended for qualifying a new batch of this compound?
A multi-pronged analytical approach is recommended to ensure the consistency of each new batch. The following techniques are considered standard for small molecule quality control:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and provide further insight into potential impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To generate a unique "fingerprint" of the molecule's chemical bonds and confirm its identity.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To verify the chemical structure of the compound.
Q5: How can I assess the biological activity of a new batch of this compound?
In addition to analytical characterization, it is essential to confirm that the biological activity of the new batch is consistent with your reference batch. This can be done by performing a dose-response experiment in a relevant cell-based assay. For this compound, this could involve treating human cardiac stem cells and measuring the inhibition of mTOR signaling (e.g., by Western blot for phosphorylated S6 kinase) or assessing a downstream functional outcome, such as autophagy induction or cell viability.
Troubleshooting Guides
Problem: I am observing a decreased or no effect of this compound in my experiments with a new batch.
| Possible Cause | Recommended Action |
| Lower Purity of the New Batch | 1. Perform an HPLC analysis to compare the purity of the new batch to your reference batch. Look for a smaller main peak and/or the presence of additional peaks. 2. If purity is lower, consider increasing the concentration of this compound used in your experiments to compensate, but be aware that impurities may still have confounding effects. |
| Incorrect Compound Identity | 1. Confirm the molecular weight of the compound using LC-MS. 2. Verify the chemical structure using ¹H NMR and compare the spectrum to that of your reference batch. 3. Use FTIR to compare the spectral fingerprint of the new batch to the reference. |
| Degradation of the Compound | 1. Ensure that the compound has been stored correctly (as per the manufacturer's instructions, typically at -20°C or -80°C). 2. Re-run HPLC and LC-MS to check for degradation products (additional peaks with different retention times and/or m/z values). |
| Inaccurate Concentration of Stock Solution | 1. Prepare a fresh stock solution from the new batch. 2. If possible, determine the concentration of your stock solution using a spectrophotometric method if this compound has a known extinction coefficient at a specific wavelength. |
Problem: I am observing unexpected or off-target effects with a new batch of this compound.
| Possible Cause | Recommended Action |
| Presence of Active Impurities | 1. Analyze the new batch using HPLC and LC-MS to identify and potentially quantify any impurities. 2. If significant impurities are detected, it is advisable to obtain a new, higher-purity batch of the compound. |
| Contamination of the Compound | 1. Review your handling and storage procedures to rule out any sources of contamination. 2. If contamination is suspected, it is best to discard the batch and obtain a new one. |
Data Presentation
Table 1: Template for Comparative Analysis of this compound Batches
| Parameter | Reference Batch (Lot #) | New Batch (Lot #) | Acceptance Criteria |
| Appearance | Consistent with reference | ||
| Solubility (in DMSO) | Consistent with reference | ||
| Purity by HPLC (%) | e.g., ≥ 98% | ||
| Retention Time (min) | ± 2% of reference | ||
| Molecular Weight by LC-MS (m/z) | ± 0.5 Da of expected mass | ||
| FTIR Peaks (cm⁻¹) | Major peaks consistent with reference | ||
| ¹H NMR | Chemical shifts and splitting patterns consistent with reference | ||
| Biological Activity (IC₅₀/EC₅₀) | Within 2-fold of reference |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution to a working concentration (e.g., 10 µM) in the mobile phase.
-
HPLC System: Use a C18 reverse-phase column. Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).
-
Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
Injection and Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µM) in a suitable solvent like methanol or acetonitrile.
-
LC-MS System: Use a C18 column with a suitable mobile phase gradient. The mass spectrometer should be set to an appropriate ionization mode (e.g., electrospray ionization - ESI) in positive or negative ion mode.
-
Analysis: Inject the sample and acquire the mass spectrum.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the main peak and compare it to the expected molecular weight of this compound.
Protocol 3: Structural Fingerprinting by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal of the FTIR spectrometer.
-
Analysis: Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Compare the resulting spectrum (positions and relative intensities of the absorption bands) to the spectrum of a reference batch.
Protocol 4: Structural Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Compare the chemical shifts, integration, and coupling patterns of the protons in the new batch to the spectrum of a reference batch.
Mandatory Visualizations
Caption: this compound signaling pathway as an mTOR inhibitor.
Caption: Workflow for qualifying a new batch of this compound.
Troubleshooting unexpected results in MHY-1685 autophagy assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MHY-1685 in autophagy assays. This compound is a novel mTOR inhibitor that has been shown to induce autophagy, a critical cellular process for the degradation and recycling of cellular components. Accurate and reliable data from autophagy assays are crucial for understanding its mechanism of action and potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing autophagy?
This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound effectively activates the autophagy pathway. Activated mTOR normally suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation. Therefore, inhibition of mTOR by this compound relieves this suppression, leading to the induction of autophagy.
Q2: What are the expected results of a successful this compound autophagy induction experiment?
A successful experiment should demonstrate an increase in autophagic flux. This can be observed through several key indicators:
-
Increased conversion of LC3-I to LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein of autophagy. During autophagy, the cytosolic form, LC3-I, is converted to the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio is a widely accepted marker of autophagosome formation.
-
Increased formation of LC3 puncta: When visualized by immunofluorescence microscopy, LC3-II appears as distinct puncta, representing autophagosomes. An increase in the number of these puncta per cell indicates autophagy induction.
-
Decreased levels of p62/SQSTM1: The p62 protein (sequestosome 1) is a receptor for cargo destined for autophagic degradation and is itself degraded during the process. A decrease in p62 levels is therefore indicative of a functional autophagic flux.
Q3: How is this compound different from MHY1485?
It is critical to distinguish this compound from the similarly named compound, MHY1485.
-
This compound is an mTOR inhibitor and an inducer of autophagy.
-
MHY1485 is an mTOR activator and an inhibitor of autophagy. MHY1485 blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes but a blockage of the overall autophagic flux.
Using the incorrect compound will lead to completely opposite and misleading results. Always verify the compound and its expected mechanism of action.
Troubleshooting Guide for Unexpected Results
Unexpected results are common in autophagy assays. This guide addresses specific issues you may encounter when using this compound.
| Unexpected Result | Potential Cause | Recommended Solution |
| No significant increase in LC3-II/LC3-I ratio or LC3 puncta after this compound treatment. | 1. Rapid degradation of autophagosomes: A high rate of autophagic flux can lead to the rapid degradation of LC3-II, masking its initial increase.[1] | 1. Perform an autophagic flux assay. Co-treat cells with this compound and a lysosomal inhibitor such as chloroquine (CQ) or bafilomycin A1.[1] These agents block the final degradation step, causing LC3-II to accumulate and revealing the true extent of autophagy induction. |
| 2. Suboptimal concentration of this compound: The concentration of this compound may be too low to effectively inhibit mTOR and induce autophagy in your specific cell type. | 2. Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 1-20 µM) to determine the optimal concentration for your experimental system. A study on human cardiac stem cells found concentrations up to 10 µM to be non-toxic.[1] | |
| 3. Incorrect timing of sample collection: The peak of autophagy induction may occur at a different time point than when you collected your samples. | 3. Perform a time-course experiment. Collect samples at various time points after this compound treatment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. | |
| 4. Issues with Western blotting technique: Poor antibody quality, improper gel percentage, or transfer issues can lead to weak or no LC3 bands. | 4. Optimize your Western blot protocol. Use a validated anti-LC3 antibody. A 15% or 4-20% gradient SDS-PAGE gel is recommended for good separation of LC3-I and LC3-II. Ensure efficient transfer to a PVDF membrane. | |
| Increase in LC3-II but no decrease in p62 levels. | 1. Blockage of autophagic degradation: While this compound induces autophagosome formation (increased LC3-II), there might be an issue with the fusion of autophagosomes with lysosomes or with lysosomal degradation. | 1. Verify lysosomal function. Ensure your cells have healthy lysosomes. You can use lysosomal tracking dyes to visualize lysosomal morphology and function. |
| 2. p62 levels are regulated by other pathways: p62 expression can be influenced by other cellular processes, such as transcriptional regulation, which might mask the degradation by autophagy. | 2. Rely on multiple markers. Do not solely depend on p62 levels. The combination of LC3-II levels (in the presence and absence of lysosomal inhibitors) and LC3 puncta formation provides a more robust assessment of autophagy. | |
| High basal levels of LC3-II in control (untreated) cells. | 1. Cell stress: The cells may be under stress from culture conditions (e.g., nutrient deprivation, over-confluency), leading to a high basal level of autophagy. | 1. Optimize cell culture conditions. Ensure cells are healthy, sub-confluent, and have fresh media before starting the experiment. |
| 2. Lysosomal dysfunction: Impaired lysosomal function can lead to the accumulation of basal autophagosomes. | 2. Assess lysosomal health. Check for any signs of lysosomal abnormalities in your cell line. | |
| Variability between replicate experiments. | 1. Inconsistent cell density or health: Differences in starting cell numbers or viability can affect the response to this compound. | 1. Standardize cell plating and handling. Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
| 2. Inconsistent reagent preparation or treatment: Variations in the preparation of this compound or other reagents, or in the timing of treatments, can lead to variable results. | 2. Maintain consistent experimental procedures. Prepare fresh reagent stocks and apply treatments uniformly across all experiments. |
Experimental Protocols
Key Experiment: Autophagic Flux Assay by Western Blotting for LC3-II
This protocol is designed to measure the rate of autophagy by assessing the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chloroquine (CQ) (stock solution in water)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are 60-70% confluent at the time of treatment.
-
Treatment:
-
Treat cells with the desired concentration of this compound.
-
For the autophagic flux measurement, co-treat a set of cells with this compound and a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the final 2-4 hours of the this compound incubation period.
-
Include the following controls: Untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux can be determined by subtracting the normalized LC3-II levels in the absence of the lysosomal inhibitor from the levels in its presence.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and induction of autophagy.
Autophagic Flux Assay Workflow
Caption: Workflow for conducting an autophagic flux assay using this compound and a lysosomal inhibitor.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting the absence of an LC3-II increase in this compound treated cells.
References
Validation & Comparative
MHY-1685 vs. Rapamycin: A Comparative Guide to mTOR Inhibition in Cardiac Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of MHY-1685 and rapamycin, focusing on their roles as mTOR inhibitors in the context of cardiac stem cell (CSC) research. The information presented is collated from preclinical studies to aid in the informed selection of mTOR inhibitors for therapeutic development and cardiovascular research.
At a Glance: this compound and Rapamycin
| Feature | This compound | Rapamycin |
| Primary Function | Novel mTOR inhibitor | Well-established mTOR inhibitor |
| Key Application in CSCs | Attenuates senescence, enhances therapeutic potential | Promotes cardiac differentiation, reduces senescence |
| Mechanism of Action | Directly inhibits mTOR signaling | Forms a complex with FKBP12 to allosterically inhibit mTORC1 |
Quantitative Performance Comparison
The following tables summarize the quantitative data on the efficacy of this compound and rapamycin in cardiac and other relevant stem cell models. It is important to note that these data are derived from separate studies and direct head-to-head comparisons may not be exact due to variations in experimental conditions.
Table 1: mTOR Inhibition and Downstream Effects
| Parameter | This compound | Rapamycin | Source |
| Cell Type | Human Cardiac Stem Cells (hCSCs) | Various stem cells, including mouse embryonic stem cells | [1] |
| Effective Concentration | Dose-dependent inhibition of mTOR observed | 10 nM - 180 nM | [2] |
| Effect on p-mTOR | Dose-dependent reduction | Significant reduction | [2] |
| Effect on p-p70S6K | Not explicitly quantified in the provided abstract | Significant reduction | |
| Effect on p-4E-BP1 | Not explicitly quantified in the provided abstract | Partial inactivation |
Table 2: Effects on Cardiac Stem Cell Viability and Senescence
| Parameter | This compound | Rapamycin | Source |
| Cell Type | Human Cardiac Stem Cells (hCSCs) | Mesenchymal Stem Cells (MSCs), Induced Pluripotent Stem Cells (iPSCs) | |
| Effect on Cell Viability | Higher viability under oxidative stress | Improved survival (up to 80% increase) | |
| SA-β-gal Positive Cells | Significant decrease | 67.7% - 72.9% decrease in MSCs | |
| Senescence Markers (p16, p53) | Reduced protein levels | Reduction in p16 expression |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition
The diagram below illustrates the canonical mTOR signaling pathway and highlights the points of inhibition for rapamycin and other mTOR inhibitors. This compound, as a novel mTOR inhibitor, is also understood to act on this pathway.
Caption: mTOR signaling pathway with points of inhibition.
Experimental Workflow: Assessing mTOR Inhibition and Cellular Effects
The following diagram outlines a typical experimental workflow to compare the effects of this compound and rapamycin on cardiac stem cells.
Caption: Workflow for comparing mTOR inhibitors in hCSCs.
Experimental Protocols
Western Blot for mTOR Pathway Proteins
Objective: To determine the phosphorylation status of mTOR and its downstream targets (p70S6K, 4E-BP1) following treatment with this compound or rapamycin.
Methodology:
-
Cell Lysis: After treatment, wash cardiac stem cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound and rapamycin on the metabolic activity and viability of cardiac stem cells.
Methodology:
-
Cell Seeding: Seed cardiac stem cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, rapamycin, or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect and quantify senescent cardiac stem cells following treatment with this compound or rapamycin.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cardiac stem cells in a multi-well plate as described for the MTT assay.
-
Fixation: Wash the cells with PBS and fix them with a 2% formaldehyde/0.2% glutaraldehyde solution for 5-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a non-CO2 incubator.
-
Microscopy: Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple random fields to determine the percentage of SA-β-gal positive cells.
Conclusion
Both this compound and rapamycin demonstrate significant potential in modulating the mTOR pathway in cardiac stem cells, with profound implications for cellular senescence and therapeutic applications. This compound emerges as a promising novel inhibitor with demonstrated efficacy in rejuvenating senescent human cardiac stem cells. Rapamycin, a well-characterized compound, also shows beneficial effects on stem cell viability and differentiation. The choice between these two inhibitors will depend on the specific research or therapeutic goals. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profiles of this compound and rapamycin in the context of cardiac regeneration.
References
Comparative analysis of MHY-1685 with other known senolytics
A detailed examination of the novel mTOR inhibitor MHY-1685 in the context of established senolytic agents, providing researchers with a comprehensive guide to its mechanism, efficacy, and experimental validation.
In the rapidly advancing field of geroscience, the quest for effective senolytics—molecules that selectively eliminate senescent cells—holds profound therapeutic promise. This guide provides a comparative analysis of the novel senolytic candidate this compound against a panel of well-characterized senolytics: Dasatinib, Quercetin, Fisetin, and Navitoclax. This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in their evaluation of emerging senolytic compounds.
Executive Summary
This compound is a novel small molecule that has demonstrated senolytic properties through a distinct mechanism of action: the inhibition of mTOR signaling and subsequent activation of autophagy.[1] This contrasts with many established senolytics that primarily target pro-survival pathways, such as the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. This guide will delve into the known characteristics of this compound and compare them with leading senolytics, providing a framework for its potential positioning within the landscape of senescence-targeting therapies.
Comparative Data of Senolytic Agents
The following tables summarize the key characteristics and reported efficacy of this compound and other prominent senolytics. It is important to note that direct head-to-head comparative studies are limited, and the effective concentrations and senolytic indices can be highly cell-type and context-dependent.
| Senolytic Agent | Target Pathway(s) | Reported Effective Concentration (in vitro) | Cell Type Specificity | Key Findings |
| This compound | mTOR inhibition, Autophagy activation | 1 µM (in senescent hCSCs)[1] | Human Cardiac Stem Cells (hCSCs)[1] | Reduces SA-β-gal activity and expression of p16INK4a and p53.[1] Low cytotoxicity up to 10 µM.[1] |
| Dasatinib | Tyrosine Kinases (including Src kinase) | 50 nM - 200 nM (in combination with Quercetin) | Preadipocytes, various cancer cell lines | Often used in combination with Quercetin for synergistic effects. |
| Quercetin | PI3K, BCL-2 family members (Bcl-xL, Bcl-2) | 5 µM - 50 µM | Endothelial cells, various cancer cell lines | A natural flavonoid often used with Dasatinib. |
| Fisetin | PI3K-Akt-Bcl-2/Bcl-xl pathway | 1 µM - 50 µM | Human Umbilical Vein Endothelial Cells (HUVECs), various cancer cell lines | A potent natural flavonoid senolytic. |
| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-w | Nanomolar to low micromolar range | HUVECs, IMR90 fibroblasts, various cancer cell lines | A potent but less selective BCL-2 family inhibitor with potential for off-target effects. |
Signaling Pathways and Mechanisms of Action
The senolytic activity of these compounds is dictated by their interaction with specific cellular signaling pathways that are often upregulated in senescent cells to evade apoptosis.
This compound: mTOR Inhibition and Autophagy
This compound exerts its senolytic effect by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway leads to the activation of autophagy, a cellular process of self-degradation of damaged organelles and proteins. In the context of senescent cells, enhanced autophagy can lead to their selective elimination.
Caption: this compound signaling pathway.
Dasatinib and Quercetin (D+Q): A Synergistic Approach
Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, are often used in combination to target a broader range of senescent cell types. Dasatinib inhibits multiple tyrosine kinases that are part of the pro-survival network in senescent cells. Quercetin inhibits phosphoinositide 3-kinase (PI3K) and members of the BCL-2 family, further disrupting the anti-apoptotic defenses of senescent cells.
Caption: Dasatinib and Quercetin signaling pathways.
Fisetin: Targeting the PI3K-Akt-BCL-2 Axis
Fisetin, a naturally occurring flavonoid, exerts its senolytic effects by targeting the PI3K-Akt signaling pathway, which is a critical regulator of cell survival. By inhibiting this pathway, Fisetin downregulates the expression of anti-apoptotic BCL-2 family proteins like Bcl-xL and Bcl-2, thereby promoting apoptosis in senescent cells.
Caption: Fisetin signaling pathway.
Navitoclax: Potent BCL-2 Family Inhibition
Navitoclax is a potent inhibitor of the BCL-2 family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w. Senescent cells often upregulate these proteins to survive the pro-apoptotic stresses they endure. By binding to and inhibiting these proteins, Navitoclax liberates pro-apoptotic proteins like BIM and BAD, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.
Caption: Navitoclax signaling pathway.
Experimental Protocols
Accurate and reproducible assessment of senolytic activity is paramount. The following are detailed methodologies for key experiments cited in the evaluation of senolytics.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical assay is a widely used biomarker for senescent cells, detecting the increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.
Workflow:
Caption: SA-β-gal Staining Workflow.
Detailed Protocol:
-
Cell Culture and Senescence Induction: Culture cells to the desired confluency. Induce senescence through methods such as replicative exhaustion, irradiation, or treatment with agents like doxorubicin.
-
Senolytic Treatment: Treat senescent and non-senescent control cells with varying concentrations of the senolytic compound (e.g., this compound) for a specified duration (e.g., 48-72 hours).
-
Fixation: Wash cells with PBS and fix with a solution containing 2% formaldehyde and 0.2% glutaraldehyde for 5-15 minutes at room temperature.
-
Staining: Wash cells with PBS again and add the SA-β-gal staining solution. This solution typically contains X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), and magnesium chloride (2 mM) in a citrate/phosphate buffer at pH 6.0.
-
Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-24 hours, or until a blue color develops in senescent cells.
-
Imaging and Quantification: Wash the cells with PBS and acquire images using a bright-field microscope. Quantify the percentage of blue, senescent cells relative to the total number of cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of cell death induced by the senolytic agent.
Workflow:
Caption: Apoptosis Assay Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture senescent and non-senescent cells and treat them with the senolytic compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells with cold PBS to remove any residual media.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound presents a promising new avenue in senolytic research with its distinct mechanism of action centered on mTOR inhibition and autophagy induction. While initial studies in human cardiac stem cells are encouraging, further research is necessary to fully characterize its senolytic spectrum, efficacy across different cell types, and in vivo performance. This comparative analysis provides a foundational understanding of this compound in the context of established senolytics, offering a valuable resource for researchers dedicated to the development of novel therapies to combat age-related diseases. The provided experimental protocols and pathway diagrams serve as practical tools to guide future investigations in this exciting field.
References
MHY-1685 in the Attenuation of Cardiac Fibrosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and ultimately, heart failure. The development of effective anti-fibrotic therapies is a critical unmet need in cardiovascular medicine. This guide provides a comparative analysis of a novel therapeutic agent, MHY-1685, against established and alternative therapeutic strategies for the reduction of cardiac fibrosis, supported by experimental data.
This compound: A Novel Approach Targeting Cellular Senescence
This compound is a potent, synthetic agonist of sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Emerging research indicates that this compound exerts its anti-fibrotic effects through the rejuvenation of senile human cardiac stem cells (hCSCs) by modulating autophagy. By inhibiting the mTOR signaling pathway, this compound enhances autophagic flux, which in turn improves the regenerative potential of hCSCs. Transplantation of this compound-primed hCSCs into an infarcted myocardium has been shown to significantly reduce cardiac fibrosis and improve heart function.
Comparative Efficacy of Anti-Fibrotic Agents
The following table summarizes the quantitative data on the efficacy of this compound and alternative compounds in reducing cardiac fibrosis in various preclinical models.
| Compound | Target/Mechanism | Animal Model | Induction of Fibrosis | Treatment Dose & Duration | Reduction in Fibrosis | Reference |
| This compound | mTOR inhibitor / Autophagy modulator | Mouse | Myocardial Infarction | Priming of hCSCs | Significant decrease in fibrotic area | |
| Pirfenidone | TGF-β inhibitor | Mouse | Thoracic Aortic Constriction | 300 mg/kg/day for 8 weeks | Significant attenuation of interstitial and perivascular fibrosis | |
| Tranilast | TGF-β inhibitor | Rat | Renovascular Hypertension | 400 mg/kg/day for 12 weeks | Significant prevention of cardiac fibrosis | |
| Losartan | Angiotensin II Receptor Blocker | Mouse (mdx) | Dystrophin deficiency | 600 mg/L in drinking water for 6 months | Significant reduction in cardiac fibrosis |
Signaling Pathways in Cardiac Fibrosis and Therapeutic Intervention
Understanding the molecular pathways driving cardiac fibrosis is crucial for the development of targeted therapies. The following diagrams illustrate the signaling pathways modulated by this compound and its alternatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the key experimental protocols used in the studies cited.
Induction of Cardiac Fibrosis in Animal Models
A common method for inducing cardiac fibrosis in rodents is through surgical intervention or pharmacological challenge.
-
Myocardial Infarction (MI) Model (Mouse):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
Close the chest and allow the animal to recover. Fibrosis develops in the infarct and border zones over several weeks.
-
-
Thoracic Aortic Constriction (TAC) Model (Mouse):
-
Anesthetize the mouse and perform a thoracotomy.
-
Isolate the transverse aorta.
-
Place a ligature around the aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge to create a defined constriction.
-
Remove the needle, close the chest, and allow recovery. This model induces pressure overload, leading to hypertrophy and fibrosis.
-
General Experimental Workflow
Masson's Trichrome Staining for Fibrosis Quantification
Masson's trichrome staining is a widely used histological technique to differentiate collagen fibers (blue/green) from myocardium (red) and nuclei (dark brown/black).
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%) to distilled water.
-
-
Mordanting:
-
Incubate slides in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Wash in running tap water until the yellow color disappears.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes to stain collagen.
-
Rinse briefly in deionized water.
-
-
Dehydration and Mounting:
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of the stained heart sections using a light microscope.
-
Use image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify the fibrotic area (blue-stained regions) as a percentage of the total tissue area.
-
Conclusion
This compound presents a promising and novel strategy for the treatment of cardiac fibrosis by targeting the fundamental process of cellular senescence in cardiac stem cells. Its mechanism of action, centered on the modulation of autophagy via mTOR inhibition, distinguishes it from conventional anti-fibrotic agents that primarily target the TGF-β and renin-angiotensin systems. While direct comparative "head-to-head" studies are yet to be conducted, the initial preclinical data for this compound are encouraging. Further research is warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety in larger animal models and eventually, in clinical trials. The continued exploration of diverse therapeutic targets and pathways is essential for the development of a comprehensive armamentarium against cardiac fibrosis.
MHY-1685: A Comparative Analysis of its Effects on Stem Cell Rejuvenation
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTOR inhibitor, MHY-1685, and its effects on stem cell lines. The primary focus is to cross-validate its reported effects and compare its performance with alternative mTOR inhibitors, supported by experimental data.
Disclaimer: The available research on this compound is currently limited to its effects on human cardiac stem cells (hCSCs). Therefore, a direct cross-validation of its effects in other stem cell lines is not possible at this time. This guide will present the available data for this compound and compare it with established mTOR inhibitors, Rapamycin, Torin1, and PP242, for which data on a broader range of stem cell lines are available.
Comparative Analysis of this compound and Alternative mTOR Inhibitors
The following tables summarize the quantitative effects of this compound and other mTOR inhibitors on various stem cell properties.
Table 1: Effects on Stem Cell Proliferation and Viability
| Compound | Stem Cell Line | Concentration | Treatment Duration | Proliferation Effect | Viability Effect | Reference |
| This compound | Human Cardiac Stem Cells (hCSCs) | 1 µM | 7 days | Increased | Increased under oxidative stress | |
| Rapamycin | Mesenchymal Stem Cells (MSCs) | 10-100 nM | 48 - 72 hours | Decreased senescence-associated decline in proliferation | Increased | [1][2] |
| Torin1 | Neural Stem Cells (NSCs) | 250 nM | 24 hours | Inhibition of proliferation | Not specified | [3] |
| PP242 | Hematopoietic Stem Cells (HSCs) | 1 µM | 48 hours | Inhibition of proliferation | Induces apoptosis in leukemic stem cells |
Table 2: Effects on Stem Cell Differentiation
| Compound | Stem Cell Line | Concentration | Treatment Duration | Differentiation Effect | Reference |
| This compound | Human Cardiac Stem Cells (hCSCs) | 1 µM | 7 days | Enhanced differentiation into vascular lineages | |
| Rapamycin | Mesenchymal Stem Cells (MSCs) | 50 nM | 21 days | Enhanced osteogenic and adipogenic differentiation | |
| Torin1 | Neural Stem Cells (NSCs) | 250 nM | 48 hours | Inhibition of neuronal differentiation | |
| PP242 | Hematopoietic Stem Cells (HSCs) | Not specified | Not specified | Promotes myeloid differentiation |
Table 3: Effects on Cellular Senescence and Autophagy
| Compound | Stem Cell Line | Concentration | Treatment Duration | Senescence Effect | Autophagy Induction | Reference | |---|---|---|---|---|---| | This compound | Human Cardiac Stem Cells (hCSCs) | 1 µM | 7 days | Decreased senescence markers (SA-β-gal, p16) | Increased | | | Rapamycin | Mesenchymal Stem Cells (MSCs) | 20 nM | 72 hours | Decreased SA-β-gal activity | Increased | | | Torin1 | Endothelial Progenitor Cells | 100 nM | 72 hours | Decreased etoposide-induced senescence | Increased | | | PP242 | Not specified in stem cells | Not specified | Not specified | Not specified | Increased | |
Experimental Protocols
1. This compound Treatment of Human Cardiac Stem Cells
-
Cell Culture: Human cardiac stem cells (hCSCs) were isolated from heart tissue and cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL basic fibroblast growth factor (bFGF), 0.005 U/mL human erythropoietin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Induction of Senescence: To induce a senescent phenotype, hCSCs were continuously subcultured until they reached passage 15-20, at which point they exhibited typical senescence-associated markers.
-
This compound Treatment: Senescent hCSCs were treated with 1 µM this compound dissolved in DMSO for 7 days. The control group was treated with an equivalent volume of DMSO.
-
Assessment of Proliferation: Cell proliferation was measured using a CCK-8 assay. Cells were seeded in 96-well plates, and at the end of the treatment period, CCK-8 solution was added to each well. The absorbance at 450 nm was measured after a 2-hour incubation.
-
Assessment of Differentiation: The potential for differentiation into vascular lineages was assessed by immunocytochemistry for endothelial (CD31) and smooth muscle (α-SMA) markers after inducing differentiation.
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: Cells were fixed and stained with a solution containing X-gal at pH 6.0. The percentage of blue-stained senescent cells was determined by counting under a microscope.
-
Western Blot Analysis: Protein expression levels of p16, a key senescence marker, and autophagy-related proteins (LC3-II/LC3-I ratio) were determined by Western blotting.
2. Rapamycin Treatment of Mesenchymal Stem Cells
-
Cell Culture: Human bone marrow-derived mesenchymal stem cells (MSCs) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.
-
Rapamycin Treatment: MSCs were treated with Rapamycin (typically 10-100 nM) for various durations (e.g., 48-72 hours for senescence assays or up to 21 days for differentiation assays).
-
SA-β-gal Staining: Similar to the protocol for this compound, cellular senescence was assessed by staining for SA-β-gal activity.
-
Differentiation Assays:
-
Osteogenic Differentiation: Cells were cultured in an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid. Calcium deposition was visualized by Alizarin Red S staining.
-
Adipogenic Differentiation: Cells were cultured in an adipogenic induction medium containing dexamethasone, isobutylmethylxanthine, indomethacin, and insulin. Lipid droplet formation was visualized by Oil Red O staining.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by mTOR inhibitors and a general workflow for assessing their effects on stem cells.
Caption: this compound signaling pathway in stem cell rejuvenation.
Caption: General experimental workflow for evaluating mTOR inhibitors.
Conclusion
This compound shows significant promise as a rejuvenating agent for senile human cardiac stem cells, primarily through the inhibition of mTOR and subsequent induction of autophagy. Its effects include enhanced proliferation, viability, and differentiation potential. However, the lack of data on its efficacy and safety in other stem cell lines is a critical gap that needs to be addressed in future research.
In comparison, established mTOR inhibitors like Rapamycin have a broader documented impact on various stem cell types, often promoting a quiescent, self-renewing state and reducing senescence. Torin1 and PP242, as dual mTORC1/mTORC2 inhibitors, offer a more complete blockade of the mTOR pathway, which can lead to different outcomes, including the inhibition of proliferation in some stem cell populations.
Researchers and drug development professionals should consider the specific stem cell type and the desired outcome when selecting an mTOR inhibitor. While this compound presents an exciting new possibility for cardiac regeneration, further cross-validation in diverse stem cell populations is essential to fully understand its therapeutic potential and position it relative to existing alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapamycin reverses the senescent phenotype and improves immuno-regulation of mesenchymal stem cells from MRL/lpr mice and systemic lupus erythematosus patients through inhibition of the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MHY-1685 and Genetic mTOR Knockdown: A Comparative Efficacy Guide
For researchers and drug development professionals exploring the inhibition of the mTOR signaling pathway, a critical decision lies in the choice of methodology. This guide provides a detailed comparison between a novel pharmacological inhibitor, MHY-1685, and genetic knockdown techniques for mTOR. While direct comparative studies are not yet available, this document synthesizes existing data to offer an objective overview of their respective mechanisms, efficacy, and experimental considerations.
At a Glance: this compound vs. Genetic mTOR Knockdown
| Feature | This compound | Genetic mTOR Knockdown (siRNA & CRISPR-Cas9) |
| Mechanism of Action | Pharmacological inhibition of mTOR | Post-transcriptional gene silencing (siRNA) or permanent gene knockout (CRISPR-Cas9) |
| Target Specificity | Novel mTOR inhibitor[1] | Highly specific to mTOR mRNA (siRNA) or genomic DNA (CRISPR-Cas9) |
| Duration of Effect | Transient and dependent on compound bioavailability and clearance | Transient and temporary (siRNA); Permanent and heritable (CRISPR-Cas9)[2] |
| Efficacy | Attenuates senescence and modulates autophagy in human cardiac stem cells[1] | siRNA: Time-dependent reduction in mRNA and protein levels; CRISPR-Cas9: High-efficiency and sustained protein suppression[2] |
| Observed Cellular Effects | Increased viability, proliferation, and stemness in human cardiac stem cells[3] | Induction of autophagy; inhibition of apoptosis, senescence, and pyroptosis[2] |
| In Vivo Application | Improved cardiac function in a myocardial infarction model after transplantation of this compound-primed cells. | In vivo knockdown is achievable but can be transient. |
Quantitative Data Summary
The following table summarizes quantitative data on the efficacy of genetic mTOR knockdown techniques from a comparative study.[2] No direct quantitative comparisons with this compound are currently available.
| Parameter | RNA Interference (siRNA) | CRISPR-Cas9 |
| Transfection Efficiency (24h) | 53.8–60.3% | 88.1–89.3% |
| Protein Suppression Efficiency (siRNA sequences for mTOR) | Sequence 1: 45.6% ± 7.9%; Sequence 2: 49.9% ± 5.3% | Not applicable |
| Sustained Protein Suppression (168h) | 8.8% | 83.2% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Caption: Experimental workflows for siRNA and CRISPR-Cas9 mTOR knockdown.
Detailed Experimental Protocols
siRNA-mediated mTOR Knockdown
This protocol is based on methodologies for transiently silencing mTOR expression in cell culture.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute mTOR-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Analysis of Knockdown Efficiency: Harvest the cells and assess mTOR mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.[4]
CRISPR-Cas9-mediated mTOR Knockout
This protocol outlines the steps for generating a stable mTOR knockout cell line.
-
Guide RNA Design: Design and clone a guide RNA (gRNA) specific to a critical exon of the mTOR gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable transfection method (e.g., lipofection or electroporation).
-
Selection of Transfected Cells: If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Validation of Knockout: Screen the expanded clones for mTOR knockout. This can be done by:
-
Genomic DNA sequencing: To identify insertions or deletions (indels) at the target site.
-
Western blotting: To confirm the absence of mTOR protein expression.
-
-
Functional Assays: Perform functional assays to confirm the expected phenotypic changes resulting from mTOR knockout.
Concluding Remarks
The choice between this compound and genetic mTOR knockdown depends on the specific research question and experimental context. This compound offers a reversible and potentially dose-dependent method of mTOR inhibition, which is advantageous for studies mimicking therapeutic interventions. Its application in rejuvenating cardiac stem cells highlights its potential in regenerative medicine research.
Genetic knockdown, particularly with CRISPR-Cas9, provides a powerful tool for studying the consequences of complete and sustained loss of mTOR function. This approach is ideal for elucidating the fundamental roles of mTOR in various cellular processes. The comparison between transient siRNA and permanent CRISPR-Cas9 knockout further allows for dissecting the effects of short-term versus long-term mTOR inhibition.
Future studies directly comparing the efficacy, off-target effects, and downstream signaling consequences of this compound and genetic knockdown will be invaluable for the field. Such research will provide a clearer understanding of the nuances of different mTOR inhibition strategies and guide the development of more effective therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Author Correction: Human cardiac stem cells rejuvenated by modulating autophagy with this compound enhance the therapeutic potential for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MHY-1685's Impact on Cardiac Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MHY-1685's reported effects on cardiac function against alternative therapeutic strategies. The information is intended for an audience with expertise in cardiovascular research and drug development. All quantitative data is summarized for comparative purposes, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound, a novel mammalian target of rapamycin (mTOR) inhibitor, has been shown in a single preclinical study to rejuvenate senescent human cardiac stem cells (hCSCs) by modulating autophagy.[1][2][3] Transplantation of these this compound-primed hCSCs into a rat model of myocardial infarction (MI) resulted in improved cardiac function, reduced cardiac fibrosis, and increased capillary density.[1][4]
Crucially, at the time of this publication, there is a lack of independent research to verify these findings. This guide, therefore, presents the available data on this compound in the context of other established and experimental therapies for cardiac repair, including other mTOR inhibitors and various stem cell-based approaches. The objective is to offer a balanced perspective to guide future research and development efforts.
Comparative Analysis of Therapeutic Strategies
The following table summarizes the quantitative data on cardiac function improvements from the seminal this compound study and compares it with data from studies on alternative approaches.
Table 1: Comparison of Therapeutic Strategies for Cardiac Repair Post-Myocardial Infarction
| Therapeutic Agent/Strategy | Animal Model | Key Cardiac Function Outcomes | Study |
| This compound-primed hCSCs | Rat (MI) | Left Ventricular Ejection Fraction (LVEF): ~60% (vs. ~45% in control) at 4 weeks post-MI.Fractional Shortening (FS): ~30% (vs. ~20% in control) at 4 weeks post-MI. | Park et al., 2021 |
| Rapamycin | Aged Mice | Reversed age-related cardiac hypertrophy and diastolic dysfunction. | Dai et al., 2014 |
| Mesenchymal Stem Cells (MSCs) | Mouse (MI) | LVEF Improvement: Ranged from no significant improvement to an 8.8% increase in various studies. | Multiple studies |
| Cardiac Stem Cells (CSCs) | Animal Models (MI) | LVEF Improvement: Meta-analysis showed an average of 10.7% improvement compared to placebo. | van der Spoel et al., 2016 |
| Bone Marrow Mononuclear Cells (BMMNCs) | Human (AMI) | LVEF Increase: ~2.54% at 6 months, diminishing over time. | de Jong et al., 2014 |
Note: Direct comparison of absolute values should be approached with caution due to variations in animal models, experimental protocols, and time points of assessment.
Signaling Pathways and Mechanisms of Action
This compound and mTOR-Mediated Autophagy
This compound is reported to function as an mTOR inhibitor. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound is believed to upregulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. In the context of senescent cardiac stem cells, this enhanced autophagy is thought to clear accumulated cellular waste, thereby rejuvenating the cells and improving their therapeutic potential.
References
A comparative study of MHY-1685 and other compounds for hCSC differentiation
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cardiac regeneration strategies has led to the exploration of various small molecules capable of directing the fate of human cardiac stem cells (hCSCs). Among these, MHY-1685 has emerged as a compound of interest, primarily for its role in rejuvenating senescent hCSCs. This guide provides a comparative study of this compound and other notable compounds used to promote hCSC differentiation, supported by experimental data and detailed protocols.
Overview of this compound and Alternative Compounds
This compound is a novel mammalian target of rapamycin (mTOR) inhibitor that has been shown to rejuvenate senescent hCSCs by modulating autophagy. This mechanism enhances the viability, proliferation, and differentiation potential of these cells, particularly towards vascular lineages. In addition to this compound, several other small molecules have demonstrated significant efficacy in promoting cardiomyocyte differentiation from stem cells. These include compounds that modulate the Wnt signaling pathway, such as CHIR99021 and IWR-1, and other mTOR inhibitors like Torin1. Another class of compounds, sulfonyl-hydrazones (e.g., Shz-1), has also been identified for its ability to induce cardiac differentiation.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and alternative compounds in promoting hCSC differentiation and related processes.
Table 1: Comparison of Compound Efficacy in Cardiac Stem Cell Modulation
| Compound | Primary Effect | Mechanism of Action | Reported Efficacy | Key Markers Modulated |
| This compound | Rejuvenation of senescent hCSCs, enhanced vascular differentiation | mTOR inhibitor, autophagy modulator | Improved cardiac function in vivo; increased capillary density.[1] Specific cardiomyocyte differentiation efficiency not detailed. | Increased expression of stemness-related markers; upregulation of CDH5, Flk1, PECAM1 (vascular lineage).[1] |
| CHIR99021 + IWR-1/XAV939 | High-efficiency cardiomyocyte differentiation | GSK3β inhibitor (CHIR99021) and Wnt signaling inhibitors (IWR-1/XAV939) | Up to 98% cardiomyocyte differentiation efficiency from human pluripotent stem cells. | Upregulation of cardiac-specific markers such as TNNT2, NKX2.5, and MLC2v. |
| Torin1 | Enhanced maturation of iPSC-derived cardiomyocytes | mTOR inhibitor | Increased percentage of quiescent (G0 phase) cardiomyocytes from 24% to 48%; increased expression of maturation markers.[2][3] | Upregulation of TNNI3 and Kir2.1.[2] |
| Sulfonyl-hydrazone (Shz-1) | Induction of cardiac differentiation | Activator of cardiac-specific gene expression | Enhanced cardiomyocyte marker expression and yield. | Induction of Nkx2.5 expression. |
Signaling Pathways in hCSC Differentiation
The differentiation of hCSCs into cardiomyocytes is governed by a complex network of signaling pathways. This compound and other compounds exert their effects by targeting key nodes in these pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for utilizing these compounds.
General Experimental Workflow
The general workflow for inducing hCSC differentiation using small molecules involves several key stages, from cell culture to the analysis of differentiated cells.
References
- 1. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mTOR signaling enhances maturation of cardiomyocytes derived from human induced pluripotent stem cells via p53-induced quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
A Comparative Guide to In Vivo Cardiac Repair: MHY-1685 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiac repair is continually evolving, with novel therapeutic agents and strategies emerging to address the significant challenge of restoring heart function after injury. This guide provides a comprehensive comparison of MHY-1685, a novel mTOR inhibitor, with other prominent in vivo cardiac repair methodologies. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, we aim to offer an objective resource for researchers in the field.
This compound: Rejuvenating Cardiac Stem Cells for Enhanced Repair
This compound has been identified as a potent rejuvenator of senescent human cardiac stem cells (hCSCs). By modulating autophagy through the inhibition of the mammalian target of rapamycin (mTOR), this compound enhances the therapeutic potential of these cells in repairing the infarcted myocardium.
In Vivo Efficacy of this compound-Primed hCSCs
A pivotal study by Park et al. demonstrated the significant therapeutic benefits of transplanting this compound-primed senescent hCSCs into a rat model of myocardial infarction (MI). The key findings at 4 weeks post-transplantation are summarized below.
| Parameter | Control (MI only) | Senescent hCSC | This compound-primed Senescent hCSC |
| Cardiac Function | |||
| Ejection Fraction (%) | 45.2 ± 2.1 | 51.3 ± 2.5 | 65.8 ± 3.2 |
| Fractional Shortening (%) | 21.5 ± 1.8 | 25.4 ± 2.1 | 34.2 ± 2.7 |
| Cardiac Remodeling | |||
| Left Ventricular End-Diastolic Dimension (mm) | 8.9 ± 0.3 | 8.5 ± 0.4 | 7.8 ± 0.2 |
| Left Ventricular End-Systolic Dimension (mm) | 7.0 ± 0.4 | 6.3 ± 0.5 | 5.1 ± 0.3 |
| Tissue Repair | |||
| Fibrosis (%) | 35.6 ± 2.8 | 28.9 ± 3.1 | 18.4 ± 2.5 |
| Capillary Density (capillaries/mm²) | 152 ± 15 | 198 ± 21 | 285 ± 28 |
| *Data are presented as mean ± standard error of the mean. *p < 0.05 compared to both Control and Senescent hCSC groups.[1][2] |
These results highlight that priming with this compound not only restores but enhances the reparative capacity of aged cardiac stem cells, leading to significant improvements in heart function and a reduction in adverse remodeling and scarring.[1][2]
Comparative Analysis of Cardiac Repair Strategies
To provide a broader context for the performance of this compound, this section compares its efficacy with other leading cell-based and molecular therapies investigated in similar preclinical rat models of myocardial infarction.
| Therapeutic Agent | Key Mechanism | Ejection Fraction Improvement (absolute % change) | Infarct Size Reduction (%) | Key References |
| This compound-primed hCSCs | mTOR inhibition, Autophagy modulation | ~14.5% (vs. senescent hCSCs) | ~10.5% (vs. senescent hCSCs) | [1] |
| Mesenchymal Stem Cells (MSCs) | Paracrine effects, Immunomodulation | ~22.9% (vs. control) | ~17.9% (vs. control) | |
| Bone Marrow-Derived Stem Cells (BMSCs) | Differentiation, Paracrine signaling | Not consistently reported in directly comparable format | ~14.7% (vs. placebo) | |
| VEGF Gene Therapy | Angiogenesis | ~16% (vs. saline) | ~23% (vs. saline) | |
| SIRT1 Activator (Resveratrol) | Sirtuin 1 activation, Reduced oxidative stress | ~12.4% (vs. heart failure group) | Data not available in comparable format |
Experimental Protocols: A Methodological Overview
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of therapeutic interventions. Below are the methodologies employed in the key studies cited.
This compound and Human Cardiac Stem Cells
-
Cell Priming: Senescent human cardiac stem cells (hCSCs) were cultured in a medium supplemented with 1 µM this compound for an extended period to rejuvenate the cells before transplantation.
-
Animal Model: Myocardial infarction was induced in adult male rats by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Cell Transplantation: One million this compound-primed hCSCs were suspended in saline and injected directly into the border zone of the infarcted myocardium.
-
Functional Assessment: Cardiac function was evaluated using echocardiography at baseline and at specified time points post-transplantation to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis: Heart tissues were harvested at the end of the study for histological staining (e.g., Masson's trichrome) to assess fibrosis and capillary density.
Alternative Cardiac Repair Therapies
-
Mesenchymal Stem Cells (MSCs): Human MSCs were cultured and then injected intramyocardially into the left ventricular free wall of rats four weeks after MI induction.
-
Bone Marrow-Derived Stem Cells (BMSCs): Porcine BMSCs were administered via intracoronary infusion two weeks after MI induction in a swine model.
-
VEGF Gene Therapy: An adenoviral vector carrying the gene for Vascular Endothelial Growth Factor (VEGF) was delivered via intramyocardial injections into pigs immediately after MI induction.
-
SIRT1 Activation (Resveratrol): Rats with heart failure induced by MI were fed a diet enriched with resveratrol for 16 weeks.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
Caption: this compound inhibits mTOR, leading to the activation of autophagy and subsequent rejuvenation of hCSCs for enhanced cardiac repair.
In Vivo Experimental Workflow for this compound
Caption: Experimental workflow for evaluating the efficacy of this compound-primed hCSCs in a rat model of myocardial infarction.
Conclusion
This compound presents a promising strategy for enhancing the efficacy of cardiac stem cell therapy by rejuvenating senescent cells. The quantitative data demonstrates superior outcomes in cardiac function and tissue repair compared to the transplantation of unprimed senescent cells and shows competitive results when compared to other therapeutic modalities. The detailed protocols and mechanistic diagrams provided in this guide offer a foundation for researchers to build upon, compare, and design future studies in the pursuit of effective in vivo cardiac repair.
References
Safety Operating Guide
Proper Disposal of MHY-1685: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of MHY-1685, a novel mammalian target of rapamycin (mTOR) inhibitor used in biomedical research.
This compound is a solid powder with the chemical formula C₁₁H₈N₂O₄ and a molecular weight of 232.19.[1][2][3] It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[4] Due to its biological activity as an mTOR inhibitor, this compound should be handled and disposed of with care to prevent unintended environmental release and potential biological effects.[5]
Key Safety and Disposal Information
| Property | Data |
| Chemical Name | 5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| CAS Number | 27406-31-1 |
| Appearance | Solid powder |
| Solubility | Insoluble in water; Soluble in DMSO and methanol |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any dry, unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (mTOR inhibitor)".
-
Do not mix this compound solid waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
The label should indicate "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration.
-
Do not pour this compound solutions down the drain. Its insolubility in water and biological activity make it unsuitable for sewer disposal.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed and are in secondary containment to prevent spills.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS office. They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, likely incineration.
Experimental Workflow for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling MHY-1685
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of MHY-1685, a potent mTOR inhibitor utilized in advanced biomedical research. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is suspected of damaging fertility or the unborn child (Category 2). Appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Additional Guidance |
| Eye/Face Protection | Safety glasses with side-shields, or chemical safety goggles. | Use of a face shield is recommended when there is a splash hazard. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective suit. | Ensure gloves are inspected prior to use and changed frequently, especially after direct contact. Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood. | If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn. |
| Hand Protection | Chemical-resistant gloves must be worn. | Wash hands thoroughly with soap and water after handling.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step process should be followed:
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that a chemical fume hood is operational.
- Have an emergency eye wash station and safety shower readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
- All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust.
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the designated handling area.
- Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
3. In Case of Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
- Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Chemical: Dispose of this compound in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, or as required by local regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
